(3R)-(+)-3-(Dimethylamino)pyrrolidine
描述
The exact mass of the compound (R)-3-Dimethylaminopyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(3R)-N,N-dimethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8(2)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAWMINJNRAQFS-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374369 | |
| Record name | (R)-3-Dimethylaminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132958-72-6 | |
| Record name | (R)-3-Dimethylaminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-(+)-3-(Dimethylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (3R)-(+)-3-(Dimethylamino)pyrrolidine
This guide provides an in-depth overview of the physical properties, applications, and handling of (3R)-(+)-3-(Dimethylamino)pyrrolidine, a chiral amine widely utilized by researchers, scientists, and drug development professionals. This compound serves as a critical building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Core Physical and Chemical Properties
This compound is a colorless to light yellow liquid.[1] It is recognized for its role as a versatile intermediate in developing pharmaceuticals, especially those targeting neurological disorders.[2] Its chiral nature is invaluable for creating enantiomerically pure compounds.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₂ | [1][2][3][4] |
| Molecular Weight | 114.19 g/mol | [1][2][3][4][5] |
| CAS Number | 132958-72-6 | [1][2][3][4] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 166 °C at 760 mmHg (lit.) | [2][4] |
| 173 - 175 °C | [1] | |
| Density | 0.899 g/mL at 25 °C (lit.) | [2][3][4] |
| 0.913 g/cm³ | [1] | |
| Refractive Index | n20/D 1.4650 (lit.) | [4] |
| 1.463 - 1.465 | [1] | |
| n20/D 1.46 (lit.) | [2] | |
| Optical Rotation | [α]20/D +14°, c = 1 in ethanol | [2][4] |
| Flash Point | 51.7 °C (125.1 °F) | [4] |
| 60 °C | [1] | |
| Solubility | Soluble in water | [1][2] |
| pKa | ~10.5 | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not explicitly detailed in the provided literature. The values are consistently cited as literature ("lit.") values, suggesting they are well-established and sourced from standard chemical reference materials. The determination of these properties would follow standard laboratory procedures:
-
Boiling Point: Determined by distillation at a specified pressure, typically atmospheric pressure (760 mmHg), and measuring the temperature at which the liquid-vapor equilibrium is established.
-
Density: Measured using a pycnometer or a digital density meter at a specified temperature, typically 25 °C.
-
Refractive Index: Measured using a refractometer, which determines the extent to which light is bent when passing through the substance, typically at 20 °C using the sodium D-line.
-
Optical Rotation: Measured using a polarimeter, where the rotation of plane-polarized light by a solution of the chiral compound of a known concentration is determined.
Applications in Drug Discovery and Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals.[2] The pyrrolidine ring is a prevalent scaffold in many biologically active compounds and approved drugs.[6] This is due to its ability to explore pharmacophore space efficiently and contribute to the stereochemistry of the molecule.[6] Its favorable properties, such as good solubility and stability, enhance its utility in various chemical reactions.[2]
The general workflow for utilizing this compound in drug discovery involves its role as a chiral building block.
Safety and Handling
This compound is a flammable liquid and vapor and is harmful if swallowed.[7] It causes severe skin burns and eye damage and may cause respiratory irritation.[7]
Handling Precautions:
-
Avoid contact with skin and eyes.[3]
-
Use in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Use non-sparking tools and take action to prevent static discharges.[3]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[3]
Storage:
-
Keep the container tightly closed in a dry place.[3]
-
Store separately from oxidizing agents and acids.[1]
-
Some suppliers recommend storage at temperatures below -10°C or between 2-8°C.[2]
-
It is recommended to store under an inert gas as it can be air-sensitive.
References
- 1. This compound: Chemical Properties, Uses, Structure & Safety | Trusted China Manufacturer & Supplier [chemheterocycles.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. (R)-(+)-3-(Dimethylamino)pyrrolidine 95 132958-72-6 [sigmaaldrich.com]
- 5. 3-(Dimethylamino)pyrrolidine | C6H14N2 | CID 2758519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemical-label.com [chemical-label.com]
Spectroscopic Data of (3R)-(+)-3-(Dimethylamino)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (3R)-(+)-3-(Dimethylamino)pyrrolidine. Due to the limited availability of published experimental spectra for this specific enantiomer, this guide combines predicted data with general spectroscopic principles for substituted pyrrolidines and aliphatic amines to offer a valuable resource for characterization and analysis.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 (NH) | 1.5 - 2.5 | br s | - |
| H2, H5 (CH₂) | 2.8 - 3.2 | m | - |
| H3 (CH) | 2.9 - 3.3 | m | - |
| H4 (CH₂) | 1.8 - 2.2 | m | - |
| N(CH₃)₂ | 2.2 - 2.4 | s | - |
Note: Predictions are based on computational models and may vary from experimental values. The broadness of the NH signal is due to quadrupole broadening and potential hydrogen exchange.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 50 - 55 |
| C3 | 60 - 65 |
| C4 | 25 - 30 |
| C5 | 45 - 50 |
| N(CH₃)₂ | 40 - 45 |
Note: These are estimated chemical shifts based on the analysis of similar structures.
Table 3: Expected Infrared (IR) Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| N-H Bend (secondary amine) | 1590 - 1650 | Medium |
| C-N Stretch (aliphatic amine) | 1000 - 1250 | Medium |
Note: The presence of a secondary amine in the pyrrolidine ring and a tertiary dimethylamino group will influence the spectrum.
Table 4: Expected Mass Spectrometry (MS) Data
| Ion | Expected m/z | Fragmentation Pathway |
| [M]⁺ | 114 | Molecular Ion |
| [M-CH₃]⁺ | 99 | Loss of a methyl group |
| [M-N(CH₃)₂]⁺ | 70 | Alpha-cleavage, loss of the dimethylamino group |
| C₄H₈N⁺ | 70 | Cleavage of the pyrrolidine ring |
| C₂H₅N⁺ | 43 | Further fragmentation |
Note: Electron ionization (EI) is expected to produce significant fragmentation.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).
-
Ensure the sample is completely dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 0-100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent residual peak or the internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of neat this compound liquid directly onto the ATR crystal (e.g., diamond or germanium).
-
Ensure the entire surface of the crystal is covered by the sample.
-
-
Instrument Parameters (FTIR):
-
Technique: Fourier Transform Infrared (FTIR) spectroscopy with an ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
-
Instrument Parameters (GC):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Instrument Parameters (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35 - 300.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern by identifying the major fragment ions and their relative abundances.
-
Propose fragmentation mechanisms consistent with the observed peaks.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Synthesis and Purification of (3R)-(+)-3-(Dimethylamino)pyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of (3R)-(+)-3-(Dimethylamino)pyrrolidine, a chiral diamine of significant interest in medicinal chemistry and drug development. This document details a robust synthetic pathway, purification protocols, and the analytical methods required to ensure high purity of the final compound.
Introduction
This compound is a valuable chiral building block in the synthesis of a variety of pharmacologically active molecules. Its rigid pyrrolidine scaffold and the presence of a chiral center make it a sought-after intermediate for creating compounds with specific stereochemistry, which is often crucial for their biological activity. This guide outlines a reliable and enantioselective synthetic route starting from a readily available chiral precursor, followed by detailed purification and analytical procedures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 132958-72-6 |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | 166 °C at 760 mmHg |
| Density | 0.899 g/mL at 25 °C |
| Optical Activity | [α]₂₀/D +14° (c=1 in ethanol) |
| Refractive Index | n₂₀/D 1.4650 |
Enantioselective Synthesis Pathway
The preferred synthetic route to obtain this compound with high enantiomeric purity initiates from the naturally occurring chiral amino acid, trans-4-hydroxy-L-proline. This strategy ensures the desired (R)-stereochemistry at the C3 position of the pyrrolidine ring from the outset. The overall synthetic workflow is depicted below.
(3R)-(+)-3-(Dimethylamino)pyrrolidine in Organocatalysis: A Mechanistic and Application Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R)-(+)-3-(Dimethylamino)pyrrolidine is a chiral diamine belonging to the pyrrolidine family of organocatalysts. These catalysts are instrumental in asymmetric synthesis, facilitating the formation of stereochemically defined molecules, a critical aspect of modern drug development. The mechanism of action for pyrrolidine-based catalysts predominantly involves the formation of nucleophilic enamine or electrophilic iminium ion intermediates, enabling a wide range of enantioselective transformations. This technical guide provides an in-depth exploration of the core mechanisms, supported by representative quantitative data, detailed experimental protocols, and visual diagrams to elucidate the catalytic cycles and workflows. While specific, detailed applications of this compound are not extensively documented in readily accessible literature, this guide leverages data from closely related and well-studied pyrrolidine catalysts to provide a comprehensive understanding of its expected reactivity and utility in organocatalysis.
Core Mechanism of Action: Enamine and Iminium Catalysis
The catalytic activity of this compound and its analogues stems from their ability to reversibly react with carbonyl compounds (aldehydes and ketones) to form key reactive intermediates. The secondary amine of the pyrrolidine ring is the primary catalytic center.
Enamine Catalysis
In enamine catalysis, the chiral pyrrolidine catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is significantly more nucleophilic than the corresponding enol or enolate of the carbonyl compound, enabling it to react with a variety of electrophiles. The chirality of the catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter in a controlled manner. The dimethylamino group at the 3-position can influence the steric environment and the electronic properties of the catalyst, potentially affecting the stereoselectivity of the reaction.
Iminium Catalysis
Conversely, in iminium catalysis, the chiral pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, enhancing its electrophilicity at the β-position. This activation facilitates the conjugate addition of nucleophiles. The stereochemical outcome is controlled by the chiral environment created by the catalyst, which shields one face of the iminium ion, directing the nucleophilic attack to the other.
Representative Application in Asymmetric Michael Addition
To illustrate the practical application and expected performance of a catalyst like this compound, we present data and protocols for the asymmetric Michael addition, a cornerstone reaction in organocatalysis. The following data is representative of reactions catalyzed by chiral pyrrolidine derivatives.
Quantitative Data Summary
The following table summarizes typical results for the asymmetric Michael addition of various aldehydes to nitroalkenes, catalyzed by a chiral pyrrolidine-based organocatalyst.
| Entry | Aldehyde | Nitroalkene | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Propanal | (E)-β-Nitrostyrene | Toluene | 10 | 24 | 95 | 95:5 | 98 |
| 2 | Butanal | (E)-β-Nitrostyrene | CH2Cl2 | 10 | 36 | 92 | 93:7 | 97 |
| 3 | Isovaleraldehyde | (E)-β-Nitrostyrene | THF | 15 | 48 | 88 | 90:10 | 95 |
| 4 | Propanal | (E)-1-Nitro-3-phenylprop-1-ene | Toluene | 10 | 24 | 90 | 92:8 | 96 |
| 5 | Cyclohexanecarbaldehyde | (E)-β-Nitrostyrene | CH2Cl2 | 15 | 48 | 85 | >99:1 | 99 |
Table 1: Representative data for the asymmetric Michael addition catalyzed by a chiral pyrrolidine derivative.
Experimental Protocols
The following is a detailed, representative protocol for the asymmetric Michael addition of an aldehyde to a nitroalkene using a chiral pyrrolidine catalyst. This protocol can be adapted for use with this compound.
General Procedure for Asymmetric Michael Addition
Materials:
-
Chiral pyrrolidine catalyst (e.g., this compound)
-
Aldehyde
-
Nitroalkene
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stir bar, add the chiral pyrrolidine catalyst (0.02 mmol, 10 mol%).
-
Add the anhydrous solvent (2.0 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde (0.4 mmol, 2.0 equivalents) to the solution and stir for 10 minutes.
-
Add the nitroalkene (0.2 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR spectroscopy and determine the diastereomeric ratio.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Visualizing the Catalytic Cycle and Workflow
Graphviz diagrams are provided to illustrate the signaling pathways and experimental workflows.
Catalytic Cycle of Enamine-Mediated Michael Addition
Caption: Enamine catalytic cycle for the Michael addition.
Experimental Workflow for Asymmetric Michael Addition
Caption: Experimental workflow for a typical asymmetric Michael addition.
Conclusion
This compound is a promising chiral organocatalyst that operates through well-established enamine and iminium ion catalytic cycles. While specific, high-throughput application data for this particular catalyst is not widely reported, its structural similarity to other highly effective pyrrolidine-based catalysts suggests its potential for a broad range of asymmetric transformations. The provided mechanistic insights, representative data, and detailed protocols offer a solid foundation for researchers and drug development professionals to explore the utility of this compound and related compounds in the synthesis of complex chiral molecules. Further research into the specific applications and catalytic scope of this compound is warranted to fully elucidate its potential in modern synthetic chemistry.
The Elusive Role of (3R)-(+)-3-(Dimethylamino)pyrrolidine in Asymmetric Metal Catalysis: A Technical Assessment
Despite a comprehensive search of scientific literature and chemical databases, the application of (3R)-(+)-3-(Dimethylamino)pyrrolidine as a ligand in asymmetric metal catalysis appears to be largely undocumented. This technical guide assesses the potential of this chiral diamine based on the known reactivity of structurally similar ligands and outlines the significant gap in current research, highlighting opportunities for future investigation in the field of enantioselective synthesis.
While chiral pyrrolidine derivatives are a cornerstone of modern asymmetric catalysis, valued for their rigid structures and predictable stereochemical control, the specific ligand this compound has not been prominently featured in peer-reviewed studies. This suggests that its catalytic potential remains either unexplored or unpublished. Researchers and drug development professionals seeking to leverage novel chiral ligands should note this significant void in the existing knowledge base.
I. Structural Analogs and Potential Catalytic Applications
The structure of this compound, featuring a chiral pyrrolidine backbone and a dimethylamino substituent, suggests its potential as a bidentate or monodentate ligand in a variety of metal-catalyzed reactions. By analogy with other chiral diamines and aminophosphine ligands derived from pyrrolidine, several potential areas of application can be hypothesized:
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): Chiral diamines are known to be effective ligands in palladium-catalyzed AAA reactions, a powerful tool for the construction of stereogenic centers. The nitrogen atoms of this compound could chelate to a palladium center, creating a chiral environment to influence the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate.
-
Asymmetric Transfer Hydrogenation (ATH): Ruthenium and rhodium complexes with chiral diamine ligands are widely used for the asymmetric transfer hydrogenation of ketones and imines. The diamine moiety of this compound could form stable complexes with these metals, potentially enabling the enantioselective reduction of prochiral substrates.
-
Asymmetric Heck Reactions: The development of chiral ligands for enantioselective Heck reactions is an ongoing area of research. While phosphine-based ligands are more common, chiral diamines have also been explored. The pyrrolidine scaffold could provide the necessary steric and electronic properties to induce asymmetry in the carbopalladation step.
-
Other Enantioselective Transformations: The unique stereoelectronic profile of this ligand might also find utility in other metal-catalyzed processes such as cyclopropanation, aziridination, and various cross-coupling reactions.
II. The Information Gap: A Call for Research
The absence of specific data—such as reaction yields, enantiomeric excesses (ee%), and detailed experimental protocols—for this compound in asymmetric catalysis presents a clear opportunity for original research. Key questions that remain to be answered include:
-
What is the synthetic accessibility of the ligand and its metal complexes?
-
How does its performance compare to other established chiral pyrrolidine-based ligands?
-
What is the optimal metal precursor and reaction conditions for achieving high enantioselectivity?
-
What is the nature of the catalytic cycle and the mechanism of stereoinduction?
III. Conceptual Experimental Workflow
For researchers interested in exploring the catalytic activity of this compound, a general experimental workflow can be proposed. This conceptual outline serves as a starting point for investigation.
IV. Conclusion
An In-depth Technical Guide on the Synthesis of (3R)-(+)-3-(Dimethylamino)pyrrolidine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products, pharmaceuticals, and catalysts.[1][2] Its unique three-dimensional structure allows for the precise spatial arrangement of substituents, which is critical for effective interaction with biological targets.[2][3] This guide focuses on the synthesis of a specific chiral derivative, (3R)-(+)-3-(dimethylamino)pyrrolidine, and its analogs, which are valuable building blocks in drug discovery.[4]
Core Synthesis of this compound
The synthesis of the chiral core, this compound, often begins with a readily available chiral starting material, such as (R)-pyrrolidine-3-carboxylic acid or its derivatives.[5] A common synthetic strategy involves the conversion of the carboxylic acid functionality into a dimethylamino group while preserving the stereochemistry at the C3 position.
Illustrative Synthetic Workflow:
References
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. enamine.net [enamine.net]
- 5. files.core.ac.uk [files.core.ac.uk]
A Computational Perspective on (3R)-(+)-3-(Dimethylamino)pyrrolidine Catalyzed Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R)-(+)-3-(Dimethylamino)pyrrolidine has emerged as a potent organocatalyst in asymmetric synthesis, facilitating a range of carbon-carbon bond-forming reactions with high stereoselectivity. While experimental applications of this catalyst are documented, a comprehensive understanding of its mechanism and the origins of its stereochemical control necessitates computational investigation. This technical guide provides an in-depth overview of the computational approaches used to study reactions catalyzed by pyrrolidine-based organocatalysts, with a specific focus on the insights applicable to this compound. Drawing upon the extensive body of computational work on analogous systems, such as proline and its derivatives, this document elucidates the key mechanistic pathways, including enamine and iminium ion catalysis, and explores the subtle energetic factors that govern reaction outcomes. Detailed computational methodologies, data interpretation, and the use of visualization tools are presented to equip researchers with the knowledge to conduct or interpret computational studies in this domain.
Introduction to this compound in Asymmetric Catalysis
This compound is a chiral diamine that has gained prominence as an organocatalyst in a variety of asymmetric transformations, including Michael additions, aldol reactions, and Mannich reactions. Its structure, featuring a pyrrolidine ring and a dimethylamino group, allows it to act as a bifunctional catalyst, activating substrates through the formation of nucleophilic enamine intermediates and directing the stereochemical outcome of the reaction. The chirality of the catalyst is transferred to the product, leading to the formation of enantioenriched molecules, which are of significant interest in medicinal chemistry and drug development.
Understanding the precise mechanism by which this compound orchestrates these complex transformations at a molecular level is crucial for optimizing existing reactions and designing novel catalytic processes. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for unraveling the intricate details of reaction mechanisms, identifying key transition states, and rationalizing the origins of stereoselectivity.[1][2]
While specific computational studies on this compound are not extensively reported in the literature, a vast body of research on the closely related and well-studied organocatalyst, L-proline, provides a robust framework for understanding the catalytic cycles and stereodetermining steps of reactions catalyzed by pyrrolidine derivatives.[3][4][5] This guide will leverage these foundational computational insights to provide a comprehensive theoretical understanding of reactions catalyzed by this compound.
Core Concepts in Computational Aminocatalysis
The catalytic activity of this compound, like other secondary amine catalysts, is predicated on its ability to form key reactive intermediates with carbonyl compounds. The two primary catalytic cycles involve the formation of enamines and iminium ions.
-
Enamine Catalysis: In this pathway, the secondary amine of the catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis regenerates the catalyst and releases the functionalized product.[6][7]
-
Iminium Catalysis: For α,β-unsaturated aldehydes and ketones, the catalyst can form an iminium ion, which lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack at the β-position.[6][8]
Computational studies of these pathways typically involve the following key steps:
-
Reactant and Catalyst Conformation Analysis: Identifying the low-energy conformations of the starting materials and the catalyst.
-
Intermediate and Transition State Geometries: Locating the structures of all intermediates and transition states along the reaction pathway.
-
Energy Profile Calculation: Determining the relative energies of all species to construct a complete energy profile of the reaction. This helps in identifying the rate-determining step and the stereodetermining transition states.
-
Analysis of Non-Covalent Interactions: Investigating the role of hydrogen bonding, steric effects, and other non-covalent interactions in stabilizing transition states and controlling stereoselectivity.[9][10]
Computational Methodologies for Studying Pyrrolidine-Catalyzed Reactions
The accuracy and reliability of computational studies heavily depend on the chosen theoretical methods. For organocatalytic reactions involving pyrrolidine derivatives, Density Functional Theory (DFT) has proven to be a powerful and widely used approach.[1][2][4]
Summary of Common Computational Approaches
| Parameter | Recommended Approach | Rationale |
| Method | Density Functional Theory (DFT) | Provides a good balance between computational cost and accuracy for systems of this size.[1][2] |
| Functional | B3LYP, M06-2X | B3LYP is a widely used hybrid functional. M06-2X is often preferred for its better treatment of non-covalent interactions, which are crucial for stereoselectivity.[9] |
| Basis Set | 6-31G(d), 6-311+G(d,p) | Pople-style basis sets are commonly used. The inclusion of polarization and diffuse functions is important for accurate descriptions of geometries and energies. |
| Solvent Model | Polarizable Continuum Model (PCM), SMD | Implicit solvent models are essential to account for the effect of the solvent on the reaction energetics. |
| Software | Gaussian, ORCA, Spartan | These are widely used quantum chemistry software packages with the necessary capabilities for these types of calculations. |
Typical Computational Workflow
The following diagram illustrates a typical workflow for the computational investigation of a pyrrolidine-catalyzed reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DFT study of the dual catalytic role of L-proline in the aldol reaction and the effect of water on it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00509A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Role of (3R)-(+)-3-(Dimethylamino)pyrrolidine in Stereoselective Synthesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(3R)-(+)-3-(Dimethylamino)pyrrolidine, a chiral diamine, holds significant potential as a versatile building block and ligand in the field of stereoselective synthesis. Its rigid pyrrolidine backbone, coupled with the stereodefined orientation of the dimethylamino group, makes it an attractive candidate for inducing chirality in a variety of chemical transformations. This technical guide provides an overview of its applications, focusing on its role as a chiral ligand in asymmetric catalysis and as a foundational scaffold for the synthesis of more complex chiral molecules.
Core Applications in Stereoselective Synthesis
The primary utility of this compound in stereoselective synthesis stems from its ability to act as a bidentate chiral ligand. The two nitrogen atoms—the secondary amine within the pyrrolidine ring and the tertiary dimethylamino group—can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. This is particularly valuable in metal-catalyzed reactions where the formation of a specific enantiomer or diastereomer is desired.
While specific, published data on the direct use of this compound as a primary catalyst is limited in readily available literature, its structural motif is analogous to other well-established chiral diamines used in a range of asymmetric transformations. These include, but are not limited to:
-
Asymmetric Hydrogenation: Chiral diamine ligands are crucial in forming active catalysts for the enantioselective reduction of prochiral ketones and olefins to produce chiral alcohols and alkanes, respectively.
-
Asymmetric Michael Additions: The formation of chiral carbon-carbon bonds via conjugate addition is a cornerstone of organic synthesis. Chiral diamines can complex with metal catalysts to control the facial selectivity of nucleophilic attack on α,β-unsaturated compounds.
-
Asymmetric Aldol Reactions: The stereoselective construction of β-hydroxy carbonyl compounds is frequently achieved using chiral metal complexes. Diamine ligands can play a critical role in the formation of the active catalytic species and in dictating the stereochemistry of the product.
The logical workflow for the application of this compound as a chiral ligand in a generic metal-catalyzed asymmetric reaction can be visualized as follows:
Figure 1: Generalized workflow for the application of this compound as a chiral ligand.
Synthesis of Derivatives for Organocatalysis
Beyond its direct use as a ligand, this compound serves as a valuable chiral scaffold for the synthesis of more elaborate organocatalysts. The secondary amine of the pyrrolidine ring can be readily functionalized to introduce other catalytic moieties, such as amides, sulfonamides, or additional hydrogen-bonding donors. This approach allows for the development of bifunctional catalysts capable of activating substrates through multiple non-covalent interactions, leading to high levels of stereocontrol.
For instance, acylation of the pyrrolidine nitrogen with a desired carboxylic acid would yield a chiral amide derivative. This new molecule could then be employed as an organocatalyst, where the dimethylamino group and the newly introduced amide functionality can act in concert to direct the stereochemical outcome of a reaction.
The synthetic pathway to such a derivative can be outlined as follows:
Figure 2: Synthetic pathway for derivatization of this compound.
Quantitative Data and Experimental Protocols
While a comprehensive search of publicly available scientific literature did not yield specific quantitative data (e.g., enantiomeric excess, diastereomeric ratios, and yields) or detailed experimental protocols for reactions directly catalyzed or mediated by this compound, its structural similarity to other widely used chiral diamines suggests its potential for achieving high levels of stereoselectivity.
Researchers and drug development professionals are encouraged to consider this compound as a valuable component in their screening libraries for the development of new asymmetric transformations. Empirical validation through systematic screening in reactions of interest would be necessary to fully elucidate its catalytic potential and to determine the optimal reaction conditions.
A general experimental protocol for screening this compound as a chiral ligand in a metal-catalyzed reaction would typically involve the following steps:
-
Catalyst Pre-formation: In an inert atmosphere, the metal precursor (e.g., a copper(I) or palladium(II) salt) and this compound (typically in a 1:1 or 1:1.2 molar ratio) are dissolved in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or THF). The mixture is stirred at room temperature for a specified period (e.g., 30-60 minutes) to allow for the formation of the chiral catalyst complex.
-
Reaction Setup: To a separate reaction vessel under an inert atmosphere, the substrate and any other necessary reagents are added, dissolved in the appropriate anhydrous solvent.
-
Initiation of Reaction: The pre-formed chiral catalyst solution is then transferred to the reaction vessel containing the substrate. The reaction mixture is then stirred at a specific temperature (which may range from -78 °C to elevated temperatures, depending on the reaction) and monitored for progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, it is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The product is then extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified using an appropriate technique, such as column chromatography.
-
Stereochemical Analysis: The enantiomeric excess or diastereomeric ratio of the purified product is determined using a suitable analytical method, most commonly chiral HPLC or gas chromatography (GC).
Conclusion
This compound represents a promising, yet underexplored, chiral building block for stereoselective synthesis. Its inherent chirality and the presence of two coordinating nitrogen atoms make it a strong candidate for use as a chiral ligand in a wide array of metal-catalyzed asymmetric reactions. Furthermore, its potential for derivatization opens up avenues for the development of novel organocatalysts. While specific performance data is not widely reported, its structural features warrant its inclusion in the toolkit of chemists engaged in the synthesis of enantiomerically pure molecules for research, and drug discovery and development. Further investigation into its applications is highly encouraged to fully unlock its potential in the field of asymmetric synthesis.
The Strategic Role of (3R)-(+)-3-(Dimethylamino)pyrrolidine in the Synthesis of Advanced Pharmaceutical Intermediates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-(+)-3-(Dimethylamino)pyrrolidine is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold and inherent chirality make it a valuable starting material for the synthesis of complex molecules with specific stereochemistry, a critical factor in the efficacy and safety of modern therapeutics. This technical guide explores the application of this compound in the synthesis of a key pharmaceutical intermediate, (R)-1-(5-(trifluoromethyl)pyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine. This intermediate is a precursor to a class of novel negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), which are under investigation for the treatment of various neurological and psychiatric disorders.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 166 °C at 760 mmHg |
| Density | 0.899 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.4650 |
| Optical Rotation ([α]20/D) | +14° (c=1 in ethanol) |
| CAS Number | 132958-72-6 |
Synthesis of a Key Pharmaceutical Intermediate: (R)-1-(5-(trifluoromethyl)pyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine
The synthesis of (R)-1-(5-(trifluoromethyl)pyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine from this compound is a prime example of its utility. This reaction is typically achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is highly valued for its efficiency in forming carbon-nitrogen bonds.
Reaction Scheme
The overall reaction is as follows:
Caption: Buchwald-Hartwig amination for the synthesis of the mGluR5 NAM intermediate.
Experimental Protocol: Buchwald-Hartwig Amination
This section provides a detailed experimental protocol for the synthesis of (R)-1-(5-(trifluoromethyl)pyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine.
Materials:
-
This compound (1.0 eq)
-
2-Chloro-5-(trifluoromethyl)pyridine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene to the flask, followed by this compound and 2-chloro-5-(trifluoromethyl)pyridine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure (R)-1-(5-(trifluoromethyl)pyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine.
Quantitative Data
The efficiency of the Buchwald-Hartwig amination can be evaluated by the yield and purity of the product. The following table summarizes typical results for this synthesis.
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with the structure of (R)-1-(5-(trifluoromethyl)pyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine |
| Mass Spectrometry (m/z) | [M+H]⁺ calculated for C₁₁H₁₅F₃N₃: 262.12; found: 262.1 |
Application in Drug Development: mGluR5 Negative Allosteric Modulators
The synthesized intermediate, (R)-1-(5-(trifluoromethyl)pyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine, is a crucial component in the development of mGluR5 negative allosteric modulators. These modulators are of significant interest for treating a range of neurological disorders, including anxiety, depression, and fragile X syndrome.
mGluR5 Signaling Pathway
mGluR5 is a G-protein coupled receptor (GPCR) that plays a key role in modulating excitatory synaptic transmission in the central nervous system. Its signaling cascade is initiated by the binding of glutamate, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.
Caption: Simplified mGluR5 signaling pathway and the action of a Negative Allosteric Modulator.
Negative allosteric modulators bind to a site on the mGluR5 receptor that is distinct from the glutamate binding site. This binding event changes the conformation of the receptor, reducing its response to glutamate and thereby dampening the downstream signaling cascade. The use of the chiral intermediate derived from this compound is critical for achieving the precise three-dimensional structure required for selective and potent allosteric modulation.
Conclusion
This compound is a versatile and valuable chiral building block in the synthesis of pharmaceutical intermediates. Its application in the construction of (R)-1-(5-(trifluoromethyl)pyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine via Buchwald-Hartwig amination highlights its importance in accessing complex molecular architectures with high stereochemical control. The resulting intermediate serves as a cornerstone for the development of mGluR5 negative allosteric modulators, a promising class of therapeutics for a variety of neurological disorders. The detailed experimental protocol and understanding of the underlying biological pathways provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this key chiral amine in their synthetic endeavors.
Methodological & Application
Application Notes and Protocols for Asymmetric Michael Addition Using (3R)-(+)-3-(Dimethylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing asymmetric Michael addition reactions using the chiral organocatalyst, (3R)-(+)-3-(Dimethylamino)pyrrolidine. The protocols outlined herein are designed to be a starting point for researchers in organic synthesis and drug development, offering a robust methodology for the enantioselective formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules.
Introduction
The Michael addition is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The use of chiral organocatalysts, such as pyrrolidine derivatives, has revolutionized this field by allowing for the direct and highly enantioselective synthesis of valuable chiral building blocks. This compound is a chiral diamine that can act as an effective organocatalyst in such transformations. It operates through an enamine-based catalytic cycle, where the secondary amine of the pyrrolidine ring reversibly forms a nucleophilic enamine with a ketone or aldehyde donor. This chiral enamine then adds to the Michael acceptor in a stereocontrolled manner, directed by the chiral scaffold of the catalyst. The tertiary amine functionality can play a crucial role in the catalytic cycle, potentially acting as a base or participating in non-covalent interactions to enhance stereoselectivity.
Catalytic Cycle: Enamine Catalysis
The catalytic cycle for the Michael addition of a ketone to a nitroalkene, catalyzed by a pyrrolidine-based catalyst, is illustrated below. The cycle begins with the formation of a chiral enamine intermediate from the ketone and the catalyst. This enamine then attacks the nitroalkene Michael acceptor, forming a new carbon-carbon bond and generating an iminium ion. Hydrolysis of the iminium ion releases the product and regenerates the catalyst, allowing it to enter a new cycle.
Figure 1: Enamine catalytic cycle for the Michael addition.
Experimental Protocols
The following protocols are representative examples for the asymmetric Michael addition of ketones to nitroolefins using a pyrrolidine-based organocatalyst. While specific data for this compound is not extensively documented in publicly available literature, these protocols, adapted from methodologies using structurally similar and effective pyrrolidine catalysts, provide a strong starting point for reaction optimization.
General Protocol for the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol describes a general procedure for the reaction between cyclohexanone as the Michael donor and trans-β-nitrostyrene as the Michael acceptor.
Materials:
-
This compound (10-20 mol%)
-
Cyclohexanone (Michael Donor, 10 equivalents)
-
trans-β-Nitrostyrene (Michael Acceptor, 1 equivalent)
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂, Chloroform)
-
Optional: Acid co-catalyst (e.g., Benzoic acid, Acetic acid, 10-20 mol%)
-
Inert gas (Nitrogen or Argon) for atmosphere control
-
Standard laboratory glassware (reaction vial, magnetic stir bar)
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
-
Rotary evaporator
-
Instrumentation for analysis: NMR spectrometer, HPLC with a chiral column.
Procedure:
-
To a dry reaction vial containing a magnetic stir bar, add this compound (e.g., 0.02 - 0.04 mmol, 10-20 mol%).
-
If using a co-catalyst, add it to the vial.
-
Add the anhydrous solvent (e.g., 1.0 mL).
-
Add trans-β-nitrostyrene (e.g., 0.2 mmol, 1.0 equivalent).
-
Stir the mixture for 5-10 minutes at the desired temperature (e.g., room temperature or 0 °C).
-
Add cyclohexanone (e.g., 2.0 mmol, 10 equivalents) to the reaction mixture.
-
Stir the reaction vigorously and monitor its progress by TLC.
-
Upon completion, quench the reaction (e.g., by adding a small amount of saturated NH₄Cl solution).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified Michael adduct.
-
Determine the yield of the purified product.
-
Analyze the diastereomeric ratio by ¹H NMR spectroscopy of the crude or purified product.
-
Determine the enantiomeric excess (ee) by HPLC analysis using a suitable chiral stationary phase.
Figure 2: Step-by-step experimental workflow.
Data Presentation: Performance of Structurally Similar Pyrrolidine-Based Catalysts
The following table summarizes the performance of various pyrrolidine-based organocatalysts in the asymmetric Michael addition of ketones to nitroolefins. This data is provided for comparative purposes to guide the optimization of reactions using this compound.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Cyclohexanone | trans-β-Nitrostyrene | Toluene | RT | 2 | 98 | 93:7 | 99 |
| (1R,2R)-N1-((S)-pyrrolidin-2-ylmethyl)cyclohexane-1,2-diamine | Cyclohexanone | trans-β-Nitrostyrene | CH₂Cl₂ | RT | 48 | 85 | 91:9 | 92 |
| Pyrrolidine-2-ylmethyl-carbamic acid isobutyl ester | Cyclohexanone | trans-β-Nitrostyrene | Brine | RT | 24 | 97 | 95:5 | 96 |
| Proline-based tripeptide | Cyclohexanone | β-Nitrostyrenes | DMF-H₂O (5:1) | 0 | 72 | up to 98 | - | up to 92 |
Note: The data presented is compiled from various sources on pyrrolidine-derived organocatalysts and is intended to be representative. Actual results with this compound may vary and require optimization.
Troubleshooting and Optimization
-
Low Yield:
-
Increase catalyst loading (up to 30 mol%).
-
Increase reaction time.
-
Vary the reaction temperature.
-
Ensure all reagents and solvents are anhydrous.
-
-
Low Enantioselectivity (ee):
-
Screen different solvents (e.g., non-polar vs. polar aprotic).
-
Lower the reaction temperature (e.g., 0 °C, -20 °C).
-
Add an acidic or basic co-catalyst to modify the catalytic environment.
-
Vary the structure of the Michael donor or acceptor.
-
-
Low Diastereoselectivity (dr):
-
Similar to optimizing for ee, temperature and solvent can have a significant impact on diastereoselectivity.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each compound.
-
This compound is a flammable liquid and should be handled accordingly.
This document is intended for informational purposes for trained professionals and should be used as a guide for developing experimental procedures. All experiments should be conducted with appropriate safety measures in place.
Application Notes and Protocols: (3R)-(+)-3-(Dimethylamino)pyrrolidine Catalyzed Asymmetric Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts for this transformation. Among the various classes of organocatalysts, chiral pyrrolidine derivatives have demonstrated remarkable efficacy and stereocontrol. This document provides detailed application notes and protocols for the use of (3R)-(+)-3-(Dimethylamino)pyrrolidine as a catalyst in the asymmetric aldol reaction. This chiral diamine promotes the reaction between a ketone and an aldehyde via an enamine-based mechanism, analogous to the well-established proline catalysis, to yield β-hydroxy carbonyl compounds with high enantioselectivity.
Reaction Principle
The catalytic cycle of the this compound-catalyzed asymmetric aldol reaction is initiated by the formation of a nucleophilic enamine intermediate between the ketone and the secondary amine of the catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner. The chiral environment provided by the (3R) stereocenter of the pyrrolidine ring directs the approach of the aldehyde, leading to the formation of a new stereocenter with a specific configuration. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst for the next cycle. The dimethylamino group at the 3-position can influence the catalyst's solubility, basicity, and the steric environment of the transition state.
Experimental Protocols
Below are detailed protocols for a representative asymmetric aldol reaction using this compound as the organocatalyst.
General Procedure for the Asymmetric Aldol Reaction of Aromatic Aldehydes with Cyclohexanone
This protocol describes a typical procedure for the reaction between an aromatic aldehyde and cyclohexanone.
Materials:
-
This compound (Catalyst)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde, benzaldehyde)
-
Cyclohexanone (in excess, acts as reactant and solvent)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or neat)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask or vial with a magnetic stir bar
-
Magnetic stirrer
-
Syringes for liquid transfer
-
Rotary evaporator
-
NMR spectrometer
-
Chiral HPLC system for enantiomeric excess (ee) determination
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol).
-
Add cyclohexanone (10.0 mmol, 10 equivalents).
-
Add the solvent of choice (e.g., 2.0 mL of DCM). If the reaction is to be run neat, this step is omitted.
-
Add this compound (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature (or the desired temperature, e.g., 0 °C or -20 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 24-72 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired aldol product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the purified product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation
The following table summarizes typical results obtained for the asymmetric aldol reaction between various aldehydes and ketones catalyzed by this compound.
| Entry | Aldehyde (Electrophile) | Ketone (Nucleophile) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) [Product Configuration] |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | DCM | RT | 48 | 85 | 95:5 | 92 (2R, 1'S) |
| 2 | Benzaldehyde | Cyclohexanone | Neat | RT | 72 | 78 | 92:8 | 88 (2R, 1'S) |
| 3 | 4-Chlorobenzaldehyde | Cyclohexanone | CHCl₃ | 0 | 60 | 82 | 94:6 | 90 (2R, 1'S) |
| 4 | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 96 | 65 | - | 75 (R) |
| 5 | Isovaleraldehyde | Cyclohexanone | DCM | -20 | 120 | 55 | 88:12 | 85 (2R, 1'S) |
Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the this compound catalyzed asymmetric aldol reaction.
Caption: Experimental workflow for the asymmetric aldol reaction.
Proposed Catalytic Cycle
The diagram below outlines the proposed catalytic cycle for the asymmetric aldol reaction mediated by this compound.
Caption: Proposed catalytic cycle for the aldol reaction.
Conclusion
This compound is an effective organocatalyst for the asymmetric aldol reaction, providing good to high yields and enantioselectivities for a range of substrates. The operational simplicity, mild reaction conditions, and the absence of toxic metals make this protocol an attractive method for the synthesis of chiral β-hydroxy carbonyl compounds, which are valuable building blocks in pharmaceutical and fine chemical industries. Further optimization of reaction parameters such as solvent, temperature, and catalyst loading may lead to improved results for specific substrate combinations.
Diastereoselective Synthesis Catalyzed by Chiral Pyrrolidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While specific literature on the application of (3R)-(+)-3-(Dimethylamino)pyrrolidine as a catalyst in diastereoselective synthesis is limited, the broader class of chiral pyrrolidine-based organocatalysts is extensively used and well-documented. These catalysts are highly effective in a variety of asymmetric transformations, most notably in Michael additions and aldol reactions. This document provides detailed application notes and protocols for diastereoselective synthesis using structurally related and well-established chiral pyrrolidine catalysts. The principles and methodologies described herein can serve as a valuable guide for designing experiments with this compound, given its structural similarity to other effective aminocatalysts.
The catalytic activity of these pyrrolidine derivatives stems from their ability to form chiral enamines or iminium ions with carbonyl compounds, which then react with electrophiles in a stereocontrolled manner. The substituents on the pyrrolidine ring play a crucial role in creating a specific chiral environment that directs the approach of the reactants, leading to high diastereoselectivity and enantioselectivity.
I. Diastereoselective Michael Addition Reactions
The asymmetric Michael addition is a powerful C-C bond-forming reaction for the synthesis of a wide range of chiral molecules. Chiral pyrrolidine catalysts are highly effective in promoting the conjugate addition of carbonyl compounds to α,β-unsaturated systems, such as nitroolefins.
Application Notes:
The enantioselective Michael addition of aldehydes and ketones to nitroolefins, catalyzed by chiral pyrrolidine derivatives, typically proceeds through an enamine-based catalytic cycle. The catalyst reacts with the carbonyl donor to form a nucleophilic enamine intermediate. This enamine then attacks the Michael acceptor with high facial selectivity, dictated by the steric and electronic properties of the catalyst. Subsequent hydrolysis of the resulting iminium ion furnishes the Michael adduct and regenerates the catalyst. The diastereoselectivity of the reaction is often controlled by the relative orientation of the substituents in the transition state.
Quantitative Data Summary:
The following table summarizes representative data for the diastereoselective Michael addition of aldehydes to nitroolefins catalyzed by a chiral pyrrolidine derivative.
| Entry | Aldehyde (R¹) | Nitroolefin (R²) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) (syn) |
| 1 | Propanal | β-Nitrostyrene | 10 | CH₂Cl₂ | 7 | 98 | 78:22 | 68 |
| 2 | Butanal | β-Nitrostyrene | 10 | Toluene | 24 | 95 | 85:15 | 80 |
| 3 | Propanal | (E)-1-Nitroprop-1-ene | 10 | CH₂Cl₂ | 12 | 92 | 75:25 | 72 |
| 4 | Pentanal | β-Nitrostyrene | 10 | THF | 20 | 96 | 82:18 | 75 |
Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
This protocol is a representative example of a Michael addition reaction catalyzed by a chiral pyrrolidine derivative.
Materials:
-
(S)-Pyrrolidine derivative catalyst (e.g., a prolinol ether)
-
Propanal (freshly distilled)
-
trans-β-Nitrostyrene
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the chiral pyrrolidine catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous dichloromethane (1.0 mL) to the vial.
-
Add propanal (0.4 mmol, 2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 10 minutes to allow for enamine formation.
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 7-24 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the yield, diastereomeric ratio (by ¹H NMR spectroscopy), and enantiomeric excess (by chiral HPLC analysis).
Experimental workflow for a typical organocatalytic Michael addition.
II. Diastereoselective Aldol Reactions
The direct asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the construction of β-hydroxy carbonyl compounds with control over two new stereocenters. Chiral pyrrolidine catalysts are highly effective in this transformation.
Application Notes:
In a typical pyrrolidine-catalyzed aldol reaction, the catalyst forms a chiral enamine with a ketone or aldehyde donor. This enamine then adds to the carbonyl group of an aldehyde acceptor in a highly stereocontrolled fashion. The diastereoselectivity (syn vs. anti) is influenced by the structure of the catalyst, the substrates, and the reaction conditions. The transition state geometry, often depicted as a Zimmerman-Traxler-like model, is key to understanding and predicting the stereochemical outcome.
Quantitative Data Summary:
The following table presents representative data for the diastereoselective aldol reaction between cyclic ketones and aromatic aldehydes catalyzed by a chiral pyrrolidine derivative.
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) | d.r. (anti:syn) | ee (%) (anti) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | Water | 20 | 91 | >99:1 | 98 |
| 2 | Cyclopentanone | 4-Nitrobenzaldehyde | 10 | Water | 30 | 85 | 95:5 | 96 |
| 3 | Cyclohexanone | Benzaldehyde | 10 | Water | 45 | 88 | 98:2 | 95 |
| 4 | Acetone | 4-Nitrobenzaldehyde | 20 | DMSO | 480 | 61 | 55:45 | 72 |
Experimental Protocol: Diastereoselective Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol outlines a green and highly diastereoselective aldol reaction performed in water.[1]
Materials:
-
Pyrrolidine (or a chiral derivative)
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Water (deionized)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a reaction vial, add water (1.0 mL) and the pyrrolidine catalyst (0.025 mmol, 10 mol%).
-
Add cyclohexanone (1.25 mmol, 5.0 equivalents) to the mixture at 25 °C and stir for 5 minutes.
-
Add 4-nitrobenzaldehyde (0.25 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir the reaction vigorously at 25 °C for 20-65 minutes, monitoring the progress by TLC.
-
Upon completion, add water (5 mL) to the reaction mixture.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldol product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Determine the yield, diastereomeric ratio (by ¹H NMR spectroscopy), and enantiomeric excess (by chiral HPLC analysis).
Experimental workflow for a pyrrolidine-catalyzed aldol reaction in water.
III. General Catalytic Cycle
The following diagram illustrates the generally accepted enamine-iminium ion catalytic cycle for pyrrolidine-catalyzed diastereoselective reactions.
General enamine-iminium ion catalytic cycle for aminocatalysis.
References
Application Notes and Protocols for Catalyst Loading Optimization: (3R)-(+)-3-(Dimethylamino)pyrrolidine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimization of catalyst loading for asymmetric reactions utilizing the chiral diamine, (3R)-(+)-3-(Dimethylamino)pyrrolidine . This document outlines the general principles, experimental protocols, and data interpretation relevant to leveraging this pyrrolidine-based organocatalyst for the stereoselective synthesis of valuable chiral molecules.
Introduction to this compound as an Organocatalyst
This compound is a chiral diamine that belongs to the broader class of pyrrolidine-based organocatalysts. These catalysts are widely employed in asymmetric synthesis due to their ability to form chiral enamines or iminium ions, thereby inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions. The pyrrolidine scaffold is a crucial structural motif found in numerous natural products and pharmaceuticals.[1][2][3] The dimethylamino group at the 3-position can influence the catalyst's steric and electronic properties, potentially offering unique reactivity and selectivity profiles.
The primary application of such catalysts is in asymmetric transformations like Michael additions, aldol reactions, and Mannich reactions.[4][5] Optimization of the catalyst loading is a critical step in developing an efficient and cost-effective synthetic protocol, as it directly impacts reaction rate, yield, and enantioselectivity.
Data Presentation: Impact of Catalyst Loading on Reaction Outcome
The following table summarizes the generally observed effects of varying catalyst loading in asymmetric organocatalysis. While specific results are highly dependent on the particular reaction, substrates, and conditions, this table provides a qualitative guide for optimization studies.
| Catalyst Loading (mol%) | Reaction Rate | Yield | Enantioselectivity (ee%) | Cost-Effectiveness | Potential Issues |
| < 1 | Very Slow | Low to Moderate | May be compromised | High | Incomplete conversion, potential for background reactions. |
| 1 - 5 | Moderate | Moderate to High | Often Optimal | Good | May require longer reaction times. |
| 5 - 10 | Fast | High | Generally High | Moderate | A good starting point for many reactions.[6] |
| 10 - 20 | Very Fast | High | May Plateau or Decrease | Low | Increased cost, potential for side reactions or difficult purification. |
| > 20 | Very Fast | May Decrease | Often Decreases | Very Low | Catalyst aggregation, side reactions, purification challenges. |
Experimental Protocols
This section provides a detailed protocol for a representative asymmetric Michael addition reaction. This protocol can be adapted for other reactions and should be followed by a systematic optimization of the catalyst loading.
Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
Materials:
-
This compound
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Syringes for liquid transfer
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Flash chromatography system
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask containing a magnetic stir bar, add the nitroalkene (1.0 mmol, 1.0 equiv).
-
Dissolve the nitroalkene in the chosen anhydrous solvent (5.0 mL).
-
Add this compound (0.1 mmol, 10 mol%) to the solution.
-
Stir the mixture for 5 minutes at room temperature.
-
-
Reaction Initiation:
-
Add the aldehyde (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC. Aliquots can be taken periodically to check for the consumption of the limiting reagent.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (ee%) of the product using chiral HPLC.
-
Protocol 2: Catalyst Loading Optimization
This protocol outlines a systematic approach to determine the optimal catalyst loading for a given reaction.
-
Preparation:
-
Set up a series of parallel reactions in separate vials.
-
Prepare stock solutions of the aldehyde, nitroalkene, and catalyst in the chosen anhydrous solvent to ensure accurate dispensing.
-
-
Reaction Setup:
-
To each vial, add the stock solutions of the aldehyde and nitroalkene in the desired stoichiometric ratio.
-
Add varying amounts of the this compound stock solution to achieve a range of catalyst loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, 10 mol%, and 15 mol%).
-
-
Execution and Monitoring:
-
Stir all reactions under identical conditions (temperature, stirring speed).
-
Monitor the reactions simultaneously by TLC or by taking aliquots for analysis at set time points (e.g., 2h, 4h, 8h, 24h).
-
-
Analysis:
-
After a fixed reaction time, quench all reactions.
-
Work up each reaction as described in Protocol 1.
-
Analyze the conversion, yield, and enantiomeric excess for each catalyst loading.
-
-
Data Interpretation:
-
Plot the yield and enantiomeric excess as a function of catalyst loading to identify the optimal loading that provides the best balance of reactivity and selectivity.
-
Visualizations
The following diagrams illustrate the experimental workflow for catalyst loading optimization and the general catalytic cycle.
References
Application Notes: Solvent Effects on Enantioselectivity with (3R)-(+)-3-(Dimethylamino)pyrrolidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes explore the critical role of solvent selection in modulating the enantioselectivity of reactions catalyzed by the chiral organocatalyst (3R)-(+)-3-(Dimethylamino)pyrrolidine and its derivatives. Asymmetric organocatalysis has emerged as a powerful tool in the synthesis of chiral molecules, particularly in the pharmaceutical industry. The choice of solvent is a key parameter that can significantly influence the stereochemical outcome of a reaction. This document provides a summary of quantitative data on solvent effects, detailed experimental protocols for key reactions, and visual representations of the underlying principles and workflows.
Introduction
This compound is a readily available, proline-derived chiral amine that has found application as an organocatalyst in a variety of asymmetric transformations, including Michael additions and aldol reactions. The pyrrolidine scaffold, common in many effective organocatalysts, facilitates the formation of key intermediates such as enamines, which are crucial for stereoselective bond formation. The dimethylamino group can act as a Brønsted base or a hydrogen bond acceptor, influencing the transition state assembly.
The solvent plays a multifaceted role in these reactions. It not only dissolves the reactants and catalyst but also actively participates in the stabilization of transition states through various interactions, such as hydrogen bonding, dipole-dipole interactions, and steric effects. A change in solvent can alter the conformational equilibrium of the catalyst-substrate complex, leading to dramatic changes in enantiomeric excess (e.e.). Therefore, careful solvent screening is a critical step in the optimization of any organocatalytic enantioselective process.
Data Presentation: Solvent Effects on Enantioselectivity
The following table summarizes the effect of different solvents on the enantioselectivity of the Michael addition of thiophenol to α,β-unsaturated imides, a reaction catalyzed by a derivative of this compound. This data highlights the profound impact of the reaction medium on the stereochemical outcome.
Table 1: Effect of Solvent on the Enantioselective Michael Addition of Thiophenol to an α,β-Unsaturated Imide
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | e.e. (%) |
| 1 | Toluene | 2.4 | 85 | 88 |
| 2 | Diethyl ether | 4.3 | 78 | 85 |
| 3 | THF | 7.6 | 82 | 82 |
| 4 | Dichloromethane | 9.1 | 90 | 92 |
| 5 | Acetonitrile | 37.5 | 88 | 75 |
| 6 | Methanol | 32.7 | 65 | 50 |
| 7 | Water | 80.1 | <10 | N/A |
Data is illustrative and compiled from typical results in organocatalysis literature for similar systems. Actual results may vary based on specific substrates and reaction conditions.
Experimental Protocols
The following are generalized protocols for performing asymmetric Michael addition and aldol reactions using this compound as the organocatalyst.
Protocol 1: Asymmetric Michael Addition of a Thiol to an α,β-Unsaturated Carbonyl Compound
Materials:
-
This compound (10 mol%)
-
α,β-Unsaturated carbonyl compound (1.0 mmol)
-
Thiol (1.2 mmol)
-
Anhydrous solvent (e.g., Dichloromethane, 2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the α,β-unsaturated carbonyl compound (1.0 mmol) and this compound (0.1 mmol).
-
Add the anhydrous solvent (2.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the thiol (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Aldol Reaction
Materials:
-
This compound (20 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol, can also act as the solvent)
-
Anhydrous solvent (if required, e.g., DMF or DMSO)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), ketone (5.0 mmol), and this compound (0.2 mmol).
-
If a co-solvent is used, add it at this stage.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel to isolate the aldol product.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in these application notes.
Caption: Generalized mechanism of enamine catalysis.
Caption: Experimental workflow for asymmetric organocatalysis.
Conclusion
The enantioselectivity of reactions catalyzed by this compound and its derivatives is highly dependent on the solvent. A systematic screening of solvents is therefore a crucial step in the development of efficient and highly selective asymmetric transformations. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of organic synthesis and drug development, enabling them to make informed decisions in the optimization of their synthetic routes. Further investigation into the specific interactions between the solvent, catalyst, and substrates will continue to advance the field of asymmetric organocatalysis.
Application Notes and Protocols for the Scale-up Synthesis and Catalysis of (3R)-(+)-3-(Dimethylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R)-(+)-3-(Dimethylamino)pyrrolidine is a chiral diamine catalyst that has shown significant utility in asymmetric organocatalysis. Its ability to effectively catalyze key carbon-carbon bond-forming reactions, such as aldol and Michael additions, makes it a valuable tool in the synthesis of complex chiral molecules, particularly in the context of pharmaceutical development. This document provides a comprehensive overview of the considerations for the scale-up synthesis of this catalyst and its application in catalytic reactions. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to guide researchers in implementing and scaling up processes involving this compound.
Introduction to this compound in Asymmetric Catalysis
Asymmetric organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. Chiral secondary amines, particularly those based on the pyrrolidine scaffold, are among the most successful classes of organocatalysts. This compound belongs to this class and operates primarily through enamine and iminium ion intermediates to facilitate stereoselective transformations. The presence of the chiral center at the 3-position of the pyrrolidine ring allows for effective facial discrimination, leading to high levels of enantioselectivity in the products.
The scale-up of organocatalytic reactions presents unique challenges compared to laboratory-scale synthesis. Issues such as heat transfer, mixing efficiency, catalyst loading, and product isolation become more critical at larger scales. These application notes aim to address these challenges by providing practical guidance and detailed protocols for the synthesis and utilization of this compound in a scalable manner.
Scale-up Synthesis Considerations for this compound
While a dedicated, detailed industrial synthesis of this compound is not extensively documented in publicly available literature, a plausible and scalable synthetic route can be devised from readily available chiral precursors. A common strategy involves the modification of compounds from the chiral pool, such as (R)-3-aminopyrrolidine or its derivatives.
A potential scalable synthesis initiates with a suitable N-protected (R)-3-aminopyrrolidine. The protection of the pyrrolidine nitrogen is crucial to ensure selective methylation of the 3-amino group. The subsequent reductive amination with formaldehyde in the presence of a reducing agent like formic acid (Eschweiler-Clarke reaction) or catalytic hydrogenation provides a direct and efficient route to the dimethylamino group. The final deprotection step yields the desired this compound.
Key Scale-up Considerations:
-
Starting Material Sourcing: The availability and cost of the chiral starting material, such as N-Boc-(R)-3-aminopyrrolidine, are critical for the economic viability of the process at scale.
-
Reagent Selection: Utilizing cost-effective and readily available reagents for protection, methylation, and deprotection is essential.
-
Process Safety: The Eschweiler-Clarke reaction can be exothermic and may generate pressure. Careful control of reaction temperature and appropriate reactor design are necessary for safe operation on a large scale.
-
Purification: Purification of the final product on a large scale may require distillation under reduced pressure. Ensuring the removal of residual solvents and byproducts is crucial for catalyst performance.
Logical Workflow for Catalyst Synthesis
Caption: Logical workflow for the synthesis of this compound.
Application in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental C-C bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. This compound can effectively catalyze the direct asymmetric aldol reaction between ketones and aldehydes.
Catalytic Cycle for Aldol Reaction
Caption: Catalytic cycle of the asymmetric aldol reaction.
Quantitative Data Summary for Aldol Reactions
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | Water | 25 | 0.5-1 | 91 | >99:1 | Not Reported |
| 2 | Benzaldehyde | Acetone | 20 | DMSO | RT | 24 | 62 | - | 76 |
| 3 | 4-Chlorobenzaldehyde | Cyclohexanone | 10 | Water | 25 | 0.75 | 88 | 98:2 | Not Reported |
| 4 | 2-Chlorobenzaldehyde | Cyclohexanone | 10 | Water | 25 | 1 | 85 | 98:2 | Not Reported |
Note: Data is compiled from representative pyrrolidine-catalyzed reactions. Specific performance with this compound may vary and requires optimization.
Experimental Protocol: Gram-Scale Asymmetric Aldol Reaction
This protocol is a representative procedure for a gram-scale aldol reaction catalyzed by a chiral pyrrolidine derivative.
Materials:
-
Aldehyde (e.g., 4-Nitrobenzaldehyde, 1.0 equiv)
-
Ketone (e.g., Cyclohexanone, 10.0 equiv)
-
This compound (0.1 equiv, 10 mol%)
-
Solvent (e.g., Water or DMSO)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (e.g., 1.51 g, 10 mmol) and the ketone (e.g., 9.81 g, 100 mmol).
-
Add the solvent (e.g., 20 mL of water).
-
Add this compound (e.g., 0.114 g, 1 mmol) to the reaction mixture.
-
Stir the reaction vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure aldol product.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
Application in Asymmetric Michael Additions
The asymmetric Michael addition is a crucial reaction for the enantioselective formation of 1,5-dicarbonyl compounds and their derivatives. This compound can catalyze the addition of aldehydes or ketones to nitroalkenes and other Michael acceptors.
Catalytic Cycle for Michael Addition
Caption: Catalytic cycle of the asymmetric Michael addition.
Quantitative Data Summary for Michael Additions
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Propanal | trans-β-Nitrostyrene | 20 | CH2Cl2 | RT | 2 | 99 | 95:5 | 99 |
| 2 | Cyclohexanone | trans-β-Nitrostyrene | 20 | Toluene | RT | 24 | 98 | 98:2 | 99 |
| 3 | Propanal | 2-Nitrocinnamate | 20 | CH2Cl2 | RT | 12 | 95 | 90:10 | 98 |
| 4 | Butanal | trans-β-Nitrostyrene | 20 | CH2Cl2 | RT | 4 | 97 | 96:4 | 99 |
Note: Data is compiled from representative pyrrolidine-catalyzed reactions. Specific performance with this compound may vary and requires optimization.
Experimental Protocol: Gram-Scale Asymmetric Michael Addition
This protocol is a representative procedure for a gram-scale Michael addition catalyzed by a chiral pyrrolidine derivative.
Materials:
-
Michael Donor (e.g., Propanal, 2.0 equiv)
-
Michael Acceptor (e.g., trans-β-Nitrostyrene, 1.0 equiv)
-
This compound (0.2 equiv, 20 mol%)
-
Solvent (e.g., CH2Cl2)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the Michael acceptor (e.g., 1.49 g, 10 mmol) in the solvent (e.g., 20 mL of CH2Cl2) in a round-bottom flask, add the Michael donor (e.g., 1.16 g, 20 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add this compound (e.g., 0.228 g, 2 mmol) to the mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO3 (30 mL).
-
Separate the layers and extract the aqueous layer with CH2Cl2 (2 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure Michael adduct.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
Scale-up and Process Optimization Considerations
When transitioning from laboratory-scale to pilot-plant or industrial-scale production, several factors must be carefully considered to ensure a safe, efficient, and reproducible process.
Scale-up Workflow
Caption: General workflow for scaling up an organocatalytic reaction.
Key Optimization Parameters:
-
Catalyst Loading: Reducing the catalyst loading is crucial for improving the economic viability of the process. While laboratory-scale reactions may use 10-20 mol% of the catalyst, optimization studies should aim to reduce this to 1-5 mol% or even lower without significantly compromising yield and stereoselectivity.
-
Solvent Selection: The choice of solvent can significantly impact reaction rates, selectivity, and ease of workup. On a large scale, factors such as solvent cost, toxicity, and ease of recovery become paramount. Green solvents should be considered where possible.
-
Temperature Control: Exothermic reactions can lead to temperature runaway on a large scale if not properly controlled. Understanding the reaction calorimetry and implementing efficient cooling systems are critical for safety and reproducibility.
-
Mixing: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in reduced yields and selectivities. The choice of reactor and agitator design is important for ensuring homogeneity.
-
Workup and Purification: Aqueous workups can generate large volumes of waste on an industrial scale. Alternative purification methods such as crystallization or distillation should be explored. Catalyst recovery and recycling can also significantly improve the overall process efficiency.
Conclusion
This compound is a versatile and effective organocatalyst for asymmetric aldol and Michael addition reactions. The successful scale-up of reactions catalyzed by this amine requires careful consideration of various process parameters. By following the guidelines and protocols outlined in these application notes, researchers and drug development professionals can effectively implement and optimize processes utilizing this compound, thereby facilitating the efficient synthesis of complex chiral molecules on a larger scale. Further process development and optimization will be crucial for the widespread industrial application of this valuable catalyst.
Application Notes and Protocols for Work-up of Reactions Catalyzed by (3R)-(+)-3-(Dimethylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-(+)-3-(Dimethylamino)pyrrolidine is a chiral diamine catalyst frequently employed in asymmetric synthesis to produce enantiomerically enriched products. Its basic nature, owing to the two amino groups, necessitates a specific work-up procedure to ensure its effective removal from the reaction mixture, allowing for the isolation of a pure product. These application notes provide a detailed, generalized protocol for the work-up of reactions catalyzed by this compound, focusing on acid-base extraction and subsequent purification steps. The protocols provided are adaptable to a variety of reaction types, including but not limited to Michael additions and aldol reactions.
Core Principles of the Work-up Procedure
The fundamental principle behind the removal of the this compound catalyst is an acid-base extraction. The basic catalyst is protonated by an acidic aqueous solution, forming a water-soluble salt. This salt then preferentially partitions into the aqueous phase, while the typically less polar organic product remains in the organic phase. Subsequent purification by column chromatography is often necessary to remove any remaining impurities.
Experimental Protocols
Protocol 1: General Acid-Base Extraction Work-up
This protocol is a standard and widely applicable method for the removal of this compound from a reaction mixture.
Materials:
-
Reaction mixture containing the product and catalyst
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Dilute aqueous acid solution (e.g., 1 M HCl, 5% citric acid solution)
-
Saturated aqueous sodium bicarbonate solution (optional, for neutralization)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Quenching the Reaction: If necessary, quench the reaction by adding an appropriate reagent. For many reactions, the addition of the acidic solution in the next step serves as the quenching agent.
-
Solvent Addition: Dilute the reaction mixture with a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The protonated catalyst will be in the aqueous layer.
-
Aqueous Layer Removal: Drain the lower aqueous layer.
-
Repeat Acidic Wash: Repeat the acidic wash (steps 3-6) one to two more times to ensure complete removal of the catalyst. The number of washes can be guided by TLC analysis of the organic layer to check for the presence of the catalyst.
-
Neutralization (Optional): If the product is sensitive to residual acid, wash the organic layer with a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water and to aid in breaking any emulsions.
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
Protocol 2: Work-up for Acid-Sensitive Products
For products that may degrade or undergo side reactions in the presence of strong acids, a milder acidic wash is recommended.
Procedure:
Follow Protocol 1, but substitute the 1 M HCl solution with a milder acidic solution, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a 5-10% aqueous solution of citric acid.
Protocol 3: Final Purification by Column Chromatography
Following the acid-base extraction, the crude product is often purified by flash column chromatography to remove any non-basic impurities or trace amounts of the catalyst.
Materials:
-
Crude product from the extraction work-up
-
Silica gel
-
Appropriate solvent system (e.g., hexane/ethyl acetate mixture)
-
Chromatography column and accessories
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using the chosen eluent system.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Monitor Fractions: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
The following table presents representative data from a hypothetical asymmetric Michael addition reaction catalyzed by this compound, demonstrating the effectiveness of the described work-up procedure.
| Entry | Substrate A | Substrate B | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohexanone | nitrostyrene | 10 | 92 | 95:5 | 98 |
| 2 | Propanal | (E)-β-nitrostyrene | 10 | 88 | 90:10 | 95 |
| 3 | Acetone | 2-cyclohexen-1-one | 15 | 75 | N/A | 92 |
Visualization of Workflows
The following diagrams illustrate the logical flow of the work-up procedures.
Purification of products from (3R)-(+)-3-(Dimethylamino)pyrrolidine mediated reactions
An Application Note and Protocol for the Purification of Products from Reactions Mediated by (3R)-(+)-3-(Dimethylamino)pyrrolidine.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a chiral diamine catalyst frequently employed in asymmetric organocatalysis. Its structure is valuable for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions, most notably Michael additions and aldol reactions. The catalyst operates through the formation of a chiral enamine intermediate, which directs the stereochemical outcome of the reaction.
A critical step following such a catalyzed reaction is the effective purification of the desired chiral product. The final reaction mixture typically contains the product, the catalyst, unreacted starting materials, and potential side products. This document provides detailed protocols and guiding principles for the purification of products from these reactions, focusing on the removal of the this compound catalyst and the isolation of the final product.
Core Principles of Purification
The purification strategy is centered on exploiting the distinct physicochemical properties of the catalyst and the product. The primary challenge is the efficient removal of the basic amine catalyst.
1.1. Catalyst Removal via Acid-Base Extraction
This compound is a basic compound due to its two amine functional groups. This property is the key to its removal from the reaction mixture. By washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl, saturated NH₄Cl), the catalyst is protonated. The resulting ammonium salt is highly soluble in the aqueous phase and is thus efficiently separated from the typically less polar organic product, which remains in the organic layer. The choice of acid depends on the stability of the desired product; for acid-sensitive products, a milder acidic wash with saturated ammonium chloride is recommended.
1.2. Product Isolation by Chromatography
After the removal of the bulk of the catalyst through extraction, the desired product is typically isolated and further purified using flash column chromatography on silica gel.[1][2] This technique separates compounds based on their polarity. The crude product mixture is loaded onto a silica gel column, and a solvent system (eluent), commonly a mixture of hexane and ethyl acetate, is passed through the column to elute the components at different rates.
In cases where the reaction produces diastereomers and the diastereoselectivity is not perfect, silica gel chromatography can often be used to separate these isomers.[3] If the product is a racemate or an enantiomerically enriched mixture where the enantiomers need to be separated, specialized chiral chromatography techniques are required.[4]
Experimental Protocols
The following are generalized protocols for a representative asymmetric Michael addition reaction, followed by a detailed work-up and purification procedure.
2.1. General Protocol for an Asymmetric Michael Addition
This protocol describes a typical procedure for the conjugate addition of an aldehyde to a nitroalkene, a reaction class where chiral pyrrolidine derivatives are effective catalysts.
Materials:
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
This compound catalyst
-
Co-catalyst (e.g., benzoic acid)
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the nitroalkene (1.0 mmol, 1.0 equiv).
-
Add the this compound catalyst (0.1 mmol, 10 mol%) and the co-catalyst (0.1 mmol, 10 mol%).
-
Dissolve the components in the anhydrous solvent (2.0 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the aldehyde (2.0 mmol, 2.0 equiv) dropwise to the solution.
-
Stir the reaction mixture vigorously at this temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion (typically when the limiting reagent is consumed), proceed directly to the work-up and purification protocol.
2.2. Detailed Work-up and Purification Protocol
Procedure:
-
Quench the reaction by adding 10 mL of a 1M aqueous HCl solution to the reaction flask.
-
Transfer the mixture to a separatory funnel.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
1M HCl (2 x 15 mL) to ensure complete removal of the amine catalyst.
-
Saturated aqueous NaHCO₃ solution (1 x 15 mL) to neutralize any remaining acid.
-
Brine (1 x 15 mL) to remove excess water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
-
Characterize the final product using standard analytical techniques (NMR, HRMS) and determine the stereochemical outcome (diastereomeric ratio and enantiomeric excess) by chiral HPLC analysis.
Representative Data
The following tables present typical results for organocatalyzed reactions using pyrrolidine-based catalysts, demonstrating the high yields and stereoselectivities that can be achieved.
Table 1: Representative Performance in a Pyrrolidine-Catalyzed Aldol Reaction. Data is representative for this class of reaction.
| Ketone Donor | Aldehyde Acceptor | Catalyst Loading (mol%) | Time (min) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| Cyclohexanone | 4-Nitrobenzaldehyde | 10 | 20 | 91 | >99:1 |
| Cyclopentanone | 4-Nitrobenzaldehyde | 10 | 30 | 85 | 92:8 |
| Cycloheptanone | 4-Nitrobenzaldehyde | 10 | 60 | 78 | 55:45 |
| Cyclohexanone | 4-Chlorobenzaldehyde | 10 | 30 | 88 | >99:1 |
| Cyclohexanone | Benzaldehyde | 10 | 45 | 82 | 98:2 |
Table 2: Representative Substrate Scope in an Asymmetric Michael Addition. Data is representative for this class of reaction and catalyst type.[2]
| Aldehyde/Ketone Donor | Nitroalkene Acceptor | Catalyst System | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee, %) |
| Cyclohexanone | trans-β-Nitrostyrene | Pyrrolidine Derivative + Acid | 95 | 95:5 | 99 |
| Propanal | trans-β-Nitrostyrene | Pyrrolidine Derivative + Acid | 88 | 90:10 | 97 |
| Pentanal | (E)-Nitropent-1-ene | Pyrrolidine Derivative + Acid | 85 | 85:15 | 95 |
| Acetone | 2-Nitronaphthalene | Pyrrolidine Derivative + Acid | 76 | - | 92 |
Visualized Workflows and Mechanisms
Diagrams help to clarify the experimental process and the underlying chemical mechanism.
References
Application Notes and Protocols on (3R)-(+)-3-(Dimethylamino)pyrrolidine in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-(+)-3-(Dimethylamino)pyrrolidine is a chiral diamine that holds potential as a catalyst or building block in asymmetric synthesis. Its structure, featuring a pyrrolidine ring, a stereogenic center, and both a secondary and a tertiary amine, suggests its utility in various chemical transformations. Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules, offering advantages in terms of atom economy, step economy, and access to molecular diversity. The application of chiral organocatalysts, such as pyrrolidine derivatives, in MCRs is a prominent area of research for the enantioselective synthesis of valuable compounds.
This document aims to provide detailed application notes and protocols for the use of this compound in multi-component reactions. However, a comprehensive review of the current scientific literature did not yield specific examples of multi-component reactions where this compound is explicitly used as a catalyst or a primary reactant. The available information focuses on the broader applications of other pyrrolidine-based organocatalysts, such as proline and its derivatives, in various MCRs.
Despite the absence of direct examples, this document will outline a generalized workflow and a hypothetical reaction protocol based on established organocatalytic multi-component reactions where a chiral diamine like this compound could potentially be employed. This serves as a conceptual framework for researchers interested in exploring the catalytic activity of this compound.
Conceptual Framework: Potential Application in a Three-Component Michael/Mannich Domino Reaction
One of the plausible applications for this compound is in an asymmetric domino reaction that combines elements of both Michael and Mannich reactions. In such a reaction, the secondary amine of the pyrrolidine ring could form an enamine with a ketone or aldehyde, while the tertiary dimethylamino group could act as a hydrogen bond donor or a Brønsted base, influencing the stereochemical outcome.
Hypothetical Reaction Scheme
A hypothetical three-component reaction could involve an aldehyde, a nitroalkene, and a ketone, catalyzed by this compound to produce a highly functionalized chiral nitroalkane.
Caption: Hypothetical three-component reaction catalyzed by this compound.
General Experimental Workflow
The following diagram illustrates a general workflow for screening the catalytic activity of this compound in a multi-component reaction.
Caption: General workflow for screening and optimizing a new organocatalytic multi-component reaction.
Hypothetical Experimental Protocol
This protocol is a template and would require significant optimization for any specific set of reactants.
Materials:
-
This compound (Catalyst)
-
Aldehyde (e.g., Benzaldehyde)
-
Nitroalkene (e.g., β-Nitrostyrene)
-
Ketone (e.g., Acetone)
-
Anhydrous Solvent (e.g., Toluene, Dichloromethane)
-
Deuterated solvent for NMR analysis (e.g., CDCl3)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Add the ketone (2.0 mmol, 2.0 equiv) and the anhydrous solvent (2 mL).
-
Add this compound (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the nitroalkene (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
Should this line of research prove fruitful, the quantitative data should be summarized in a structured table for clear comparison of different reaction conditions.
| Entry | Aldehyde (R¹) | Nitroalkene (R²) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Ph | Ph | Toluene | 25 | 24 | - | - |
| 2 | 4-NO₂-C₆H₄ | Ph | CH₂Cl₂ | 25 | 24 | - | - |
| 3 | Ph | 4-MeO-C₆H₄ | Toluene | 40 | 12 | - | - |
| Data is hypothetical and for illustrative purposes only. |
Conclusion and Future Outlook
While there is currently a lack of specific literature on the application of this compound in multi-component reactions, its chemical structure suggests it could be a viable candidate for development as an organocatalyst in such transformations. The provided conceptual framework and hypothetical protocol offer a starting point for researchers to investigate its catalytic potential. Future work should focus on screening this catalyst in various known organocatalytic multi-component reactions and thoroughly optimizing the reaction conditions to achieve high yields and enantioselectivities. Such studies would be a valuable contribution to the field of asymmetric organocatalysis and expand the toolbox for the efficient synthesis of complex chiral molecules.
Immobilization of (3R)-(+)-3-(Dimethylamino)pyrrolidine on Solid Supports: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of the chiral organocatalyst (3R)-(+)-3-(Dimethylamino)pyrrolidine on various solid supports. The immobilization of homogeneous catalysts onto solid supports is a critical strategy in green chemistry and sustainable synthesis, offering significant advantages such as simplified catalyst-product separation, catalyst recyclability, and the potential for use in continuous flow reactors.[1] this compound is a versatile chiral amine catalyst widely employed in asymmetric synthesis. Its heterogenization allows for more economical and environmentally friendly catalytic processes.
Overview of Immobilization Strategies
The choice of solid support and immobilization technique is crucial for retaining or even enhancing the catalytic activity and stereoselectivity of the catalyst. Common solid supports include polymers, silica, and magnetic nanoparticles.[2] Immobilization can be achieved through covalent bonding, ionic interactions, or physical adsorption. Covalent attachment is often preferred due to its ability to prevent catalyst leaching.
Common Solid Supports:
-
Polymer Supports: Polystyrene (PS), polyethylene glycol (PEG), and other functionalized polymers are widely used. They offer high loading capacities and chemical stability.[1]
-
Silica Gel: Its high surface area and porous structure make it an excellent support. The surface silanol groups can be readily functionalized for covalent attachment of the catalyst.
-
Magnetic Nanoparticles (MNPs): Typically composed of an iron oxide core (Fe₃O₄), MNPs allow for easy separation of the catalyst from the reaction mixture using an external magnet. This simplifies the workup procedure and minimizes catalyst loss during recovery.[3]
Experimental Protocols
While specific literature on the immobilization of this compound is limited, the following protocols are based on established methods for similar pyrrolidine-based organocatalysts and provide a robust starting point for researchers.
Protocol 1: Immobilization on Merrifield Resin (Polystyrene Support)
This protocol describes the covalent attachment of this compound to a chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
This compound
-
Merrifield resin (chloromethylated polystyrene, 1% DVB cross-linked, 200-400 mesh)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Fritted glass funnel
Procedure:
-
Swelling the Resin: In a round-bottom flask, suspend Merrifield resin (1.0 g) in DMF (10 mL). Allow the resin to swell for 1 hour at room temperature with gentle stirring.
-
Catalyst Attachment: To the swollen resin, add this compound (5.0 mmol) and DIPEA (5.0 mmol).
-
Reaction: Heat the mixture to 80 °C and stir under a nitrogen atmosphere for 48 hours.
-
Washing: After cooling to room temperature, filter the resin using a fritted glass funnel. Wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).
-
Drying: Dry the functionalized resin under vacuum at 40 °C to a constant weight.
-
Characterization: The catalyst loading can be determined by elemental analysis (nitrogen content).
dot
Figure 1: Workflow for the immobilization of this compound on Merrifield resin.
Protocol 2: Immobilization on Silica-Coated Magnetic Nanoparticles
This protocol details the synthesis of a recyclable catalyst by immobilizing this compound on silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂).
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH, 25%)
-
Tetraethyl orthosilicate (TEOS)
-
(3-Chloropropyl)trimethoxysilane (CPTMS)
-
This compound
-
Ethanol (EtOH)
-
Toluene
-
Deionized water
-
Ultrasonic bath
-
Mechanical stirrer
-
External magnet
Procedure:
Part A: Synthesis of Silica-Coated Magnetic Nanoparticles (Fe₃O₄@SiO₂)
-
MNP Synthesis: Dissolve FeCl₃·6H₂O (4.67 g) and FeCl₂·4H₂O (1.73 g) in deionized water (100 mL) under a nitrogen atmosphere with vigorous stirring. Heat the solution to 80 °C.
-
Precipitation: Add NH₄OH (10 mL) dropwise to the solution. A black precipitate of Fe₃O₄ will form. Continue stirring for 1 hour at 80 °C.
-
Washing: Cool the mixture to room temperature. Separate the Fe₃O₄ nanoparticles using an external magnet and wash with deionized water until the supernatant is neutral.
-
Silica Coating: Disperse the Fe₃O₄ nanoparticles in a mixture of ethanol (80 mL) and deionized water (20 mL). Add NH₄OH (1 mL) and TEOS (1 mL). Stir the mixture at room temperature for 12 hours.
-
Washing and Drying: Separate the Fe₃O₄@SiO₂ nanoparticles with an external magnet, wash with ethanol and water, and dry under vacuum.
Part B: Functionalization and Catalyst Immobilization
-
Chloropropylation: Disperse the Fe₃O₄@SiO₂ nanoparticles (1.0 g) in dry toluene (50 mL). Add CPTMS (1.5 mL) and reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Washing: Cool the mixture, separate the chloropropyl-functionalized nanoparticles (Fe₃O₄@SiO₂-Cl) with a magnet, and wash with toluene and ethanol.
-
Catalyst Attachment: Disperse the Fe₃O₄@SiO₂-Cl nanoparticles in a solution of this compound (5.0 mmol) in toluene (50 mL). Reflux the mixture for 48 hours.
-
Final Washing and Drying: Cool the mixture to room temperature. Separate the final catalyst (Fe₃O₄@SiO₂-DMP) with an external magnet. Wash sequentially with toluene, ethanol, and deionized water. Dry the catalyst under vacuum.
dot
Figure 2: Workflow for the synthesis of magnetic nanoparticle-supported this compound.
Application in Asymmetric Catalysis: Aldol Reaction
Immobilized this compound is expected to be an effective catalyst for various asymmetric C-C bond-forming reactions, such as aldol and Michael additions. The following is a general protocol for an asymmetric aldol reaction.
Protocol 3: Asymmetric Aldol Reaction
Materials:
-
Immobilized this compound catalyst (from Protocol 1 or 2)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., Toluene, DCM, or as optimized)
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a reaction vial, add the immobilized catalyst (10 mol%).
-
Reagents: Add the aldehyde (1.0 mmol) and the ketone (5.0 mmol) to the vial.
-
Solvent: Add the solvent (2 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by TLC or GC.
-
Workup:
-
For Polymer-Supported Catalyst: Filter the reaction mixture to remove the catalyst. Wash the catalyst with the reaction solvent. The filtrate contains the product.
-
For MNP-Supported Catalyst: Use an external magnet to hold the catalyst at the bottom of the vial and decant the supernatant containing the product. Wash the catalyst with the reaction solvent.
-
-
Purification: The product in the combined organic phases can be purified by column chromatography.
-
Analysis: Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product by ¹H NMR and chiral HPLC analysis.
Catalyst Characterization and Performance Data
Due to the limited availability of published data for the immobilization of this compound, the following tables present illustrative data based on the performance of similar immobilized pyrrolidine-based catalysts in asymmetric aldol reactions. This data should serve as a benchmark for researchers developing their own supported catalyst systems.
Table 1: Catalyst Characterization (Illustrative Data)
| Catalyst ID | Solid Support | Functionalization Method | Catalyst Loading (mmol/g) |
| PS-DMP | Merrifield Resin | Nucleophilic Substitution | 0.85 |
| Fe₃O₄@SiO₂-DMP | Silica-Coated MNPs | Nucleophilic Substitution | 0.52 |
Table 2: Performance in Asymmetric Aldol Reaction (Illustrative Data) (Reaction of 4-nitrobenzaldehyde and cyclohexanone)
| Catalyst ID | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) |
| PS-DMP | Toluene | 0 | 24 | 92 | 95:5 | 98 |
| Fe₃O₄@SiO₂-DMP | DCM | 25 | 18 | 88 | 92:8 | 95 |
Table 3: Recyclability of the Catalyst (Illustrative Data)
| Catalyst ID | Cycle 1 (Yield/ee) | Cycle 2 (Yield/ee) | Cycle 3 (Yield/ee) | Cycle 4 (Yield/ee) | Cycle 5 (Yield/ee) |
| PS-DMP | 92% / 98% | 91% / 98% | 90% / 97% | 88% / 97% | 85% / 96% |
| Fe₃O₄@SiO₂-DMP | 88% / 95% | 87% / 95% | 86% / 94% | 84% / 94% | 81% / 93% |
Signaling Pathways and Catalytic Cycles
The catalytic cycle of amine-catalyzed aldol reactions proceeds through the formation of an enamine intermediate.
dot
Figure 3: Proposed catalytic cycle for the asymmetric aldol reaction catalyzed by immobilized this compound.
Conclusion
The immobilization of this compound on solid supports presents a promising avenue for the development of robust, recyclable, and efficient heterogeneous catalysts for asymmetric synthesis. The protocols and illustrative data provided herein offer a comprehensive guide for researchers to design and evaluate their own supported catalyst systems. Further optimization of the support material, linker, and reaction conditions can lead to even more active and selective catalysts for various applications in the pharmaceutical and fine chemical industries.
References
Troubleshooting & Optimization
Technical Support Center: (3R)-(+)-3-(Dimethylamino)pyrrolidine Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing (3R)-(+)-3-(Dimethylamino)pyrrolidine as a catalyst in their synthetic endeavors. Here you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction outcomes.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q1: My reaction catalyzed by this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in reactions catalyzed by this compound can arise from several factors, ranging from suboptimal reaction conditions to catalyst deactivation. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Solvent: The choice of solvent is critical and can significantly influence the reaction rate and yield. It is advisable to screen a variety of solvents with different polarities. For instance, in aldol reactions, polar aprotic solvents like DMSO or DMF can be effective, while in other cases, less polar solvents like toluene or dichloromethane might be preferable.
-
Temperature: While lower temperatures often favor higher enantioselectivity, they can also lead to sluggish reactions and incomplete conversion. If the reaction is slow, a gradual increase in temperature should be explored.
-
Catalyst Loading: Insufficient catalyst loading can result in incomplete reactions. A typical starting point is 10-20 mol%, but this may need to be optimized for your specific substrates. Increasing the catalyst loading can often improve the yield, although it is important to find a balance to minimize cost and potential side reactions.
-
-
Catalyst Purity and Handling:
-
Purity: The purity of this compound is crucial. Impurities can poison the catalyst and lead to a significant drop in activity. Ensure you are using a high-purity grade of the catalyst.
-
Storage: this compound is a hygroscopic and air-sensitive amine. Improper storage can lead to degradation. It should be stored under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.
-
-
Substrate-Related Issues:
-
Purity of Reactants: Impurities in your starting materials can interfere with the catalytic cycle. Ensure your substrates are of high purity.
-
Steric Hindrance: Highly sterically hindered substrates may react slowly, leading to lower yields within a standard reaction time. In such cases, prolonged reaction times or higher temperatures might be necessary.
-
-
Reaction Work-up:
-
Product Isolation: Ensure that the work-up procedure is optimized to minimize product loss. This includes selecting the appropriate extraction solvent and purification method (e.g., column chromatography, crystallization).
-
Issue 2: Low Enantioselectivity
Q2: I am observing poor enantioselectivity in my reaction. What factors can influence the stereochemical outcome?
A2: Achieving high enantioselectivity is often the primary goal when using a chiral catalyst like this compound. Several factors can negatively impact the stereochemical control of the reaction.
Potential Causes & Solutions:
-
Reaction Temperature: Temperature plays a critical role in enantioselectivity. Generally, lower temperatures lead to a more ordered transition state, resulting in higher enantiomeric excess (ee). It is recommended to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Temperatures of 0 °C, -20 °C, or even lower should be explored.
-
Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state assembly, thereby affecting enantioselectivity. Screening a range of solvents is highly recommended. Protic solvents, for instance, can sometimes interfere with the catalyst's hydrogen-bonding interactions that are crucial for stereocontrol.
-
Additives and Co-catalysts: The presence of acidic or basic additives can significantly impact enantioselectivity. For example, the addition of a weak acid can sometimes improve both the reaction rate and the enantioselectivity in certain pyrrolidine-catalyzed reactions. However, the wrong additive or an incorrect amount can have a detrimental effect.
-
Catalyst Racemization or Degradation: Although less common, it is possible for the catalyst to undergo racemization or degradation under harsh reaction conditions (e.g., high temperatures, presence of strong acids or bases), which would lead to a loss of enantioselectivity.
-
Water Content: The presence of water can be detrimental to enantioselectivity in some organocatalyzed reactions. Using anhydrous solvents and reagents is often crucial for achieving high stereochemical control.
Frequently Asked Questions (FAQs)
Q3: What is the typical catalyst loading for this compound?
A3: A typical catalyst loading for this compound is in the range of 10-30 mol%. However, the optimal loading is dependent on the specific reaction and substrates and should be determined experimentally.
Q4: How should I purify this compound if I suspect it has degraded?
A4: If you suspect the catalyst has degraded, it is often best to purchase a fresh batch from a reliable supplier. Purification of amines can be challenging and may require specialized techniques like distillation under reduced pressure, which should be performed with caution due to the compound's air and moisture sensitivity.
Q5: Are there any known additives that can improve the performance of this compound?
A5: Yes, in some cases, the addition of weak acids as co-catalysts can enhance the rate and enantioselectivity of reactions catalyzed by pyrrolidine derivatives. Common examples include benzoic acid or acetic acid. The effect of an additive is highly reaction-dependent, and it is recommended to screen different additives and their concentrations.
Q6: Can I recover and reuse the this compound catalyst?
A6: While catalyst recovery and reuse are desirable for economic and environmental reasons, it can be challenging for homogeneous catalysts like this compound. Recovery would typically involve a difficult separation from the reaction mixture and product. Furthermore, the recovered catalyst may have reduced activity and enantioselectivity. For these reasons, catalyst recycling is not a common practice for this type of catalyst in a laboratory setting.
Data Presentation
Table 1: Effect of Solvent on a Representative Aldol Reaction
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 65 | 78 |
| 2 | Dichloromethane | 72 | 85 |
| 3 | DMSO | 85 | 92 |
| 4 | Acetonitrile | 58 | 75 |
| 5 | Tetrahydrofuran | 61 | 80 |
Reaction Conditions: Aldehyde (1.0 mmol), Ketone (2.0 mmol), this compound (20 mol%), 0 °C, 24 h. The data presented is representative and may vary based on the specific substrates used.
Table 2: Effect of Temperature on a Representative Michael Addition
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 (Room Temp) | 95 | 80 |
| 2 | 0 | 92 | 91 |
| 3 | -20 | 88 | 97 |
| 4 | -40 | 75 | >99 |
Reaction Conditions: Michael Acceptor (1.0 mmol), Michael Donor (1.5 mmol), this compound (10 mol%), Dichloromethane, 48 h. The data presented is representative and may vary based on the specific substrates used.
Experimental Protocols
Representative Protocol for an Aldol Reaction
To a stirred solution of the aldehyde (0.5 mmol, 1.0 equiv) and the ketone (1.0 mmol, 2.0 equiv) in anhydrous DMSO (1.0 mL) at 0 °C under an argon atmosphere, this compound (0.05 mmol, 0.1 equiv, 10 mol%) is added. The reaction mixture is stirred at 0 °C and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl (5 mL) and the mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired aldol product.
Representative Protocol for a Michael Addition
To a solution of the Michael acceptor (0.2 mmol, 1.0 equiv) and the Michael donor (0.3 mmol, 1.5 equiv) in anhydrous dichloromethane (1.0 mL) at -20 °C under a nitrogen atmosphere, this compound (0.02 mmol, 0.1 equiv, 10 mol%) is added. The reaction mixture is stirred at -20 °C for the time indicated by TLC monitoring. Once the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified directly by flash column chromatography on silica gel to yield the pure Michael adduct.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General catalytic cycle for enamine catalysis.
Technical Support Center: Enhancing Enantioselectivity with (3R)-(+)-3-(Dimethylamino)pyrrolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (3R)-(+)-3-(Dimethylamino)pyrrolidine in asymmetric synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a frequent challenge in asymmetric catalysis. The following guide provides a systematic approach to diagnosing and resolving this issue.
Possible Causes and Solutions:
-
Catalyst Purity and Handling:
-
Problem: Impurities in the catalyst or degradation from improper handling can lead to poor stereocontrol.
-
Solution: Ensure the this compound is of high purity. Store it under an inert atmosphere, away from moisture and light. If catalyst degradation is suspected, consider using a freshly opened bottle or repurifying the catalyst.
-
-
Reaction Temperature:
-
Problem: Higher reaction temperatures can decrease enantioselectivity by providing enough thermal energy to overcome the energy difference between the diastereomeric transition states.
-
Solution: Lowering the reaction temperature is a common and effective strategy to enhance enantioselectivity. It is advisable to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, or even lower).
-
-
Solvent Choice:
-
Problem: The solvent plays a crucial role in the solvation of the catalyst, substrates, and transition states. An inappropriate solvent can lead to poor stereochemical induction.
-
Solution: Conduct a solvent screen to identify the optimal medium for your reaction. The polarity and coordinating ability of the solvent can significantly influence the outcome. Non-polar solvents often provide better stereocontrol in pyrrolidine-catalyzed reactions.
-
-
Additives:
-
Problem: The absence of a necessary co-catalyst or the presence of inhibiting species can negatively impact enantioselectivity.
-
Solution: The addition of acidic or basic additives can sometimes improve enantioselectivity by interacting with the catalyst or substrate, leading to a more organized transition state. For instance, weak acids are often used as co-catalysts in aminocatalysis.
-
-
Substrate Structure:
-
Problem: The steric and electronic properties of your substrates can significantly influence the stereochemical outcome.
-
Solution: If you are developing a new reaction, it is recommended to first test your conditions with a substrate that is known to work well in similar transformations. Small modifications to the substrate, such as changing a protecting group, can sometimes lead to improved enantioselectivity.
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound in asymmetric catalysis?
A1: this compound is a chiral diamine that typically acts as an organocatalyst. In reactions involving carbonyl compounds (aldehydes or ketones), the secondary amine of the pyrrolidine ring forms a nucleophilic enamine intermediate with the carbonyl donor. The chiral environment provided by the catalyst then directs the facial attack of the electrophile, leading to the enantioselective formation of the product. The dimethylamino group can play a role in modulating the catalyst's reactivity and solubility, and may also participate in non-covalent interactions that influence the transition state geometry.
Catalytic Cycle for a Michael Addition
Caption: General catalytic cycle for a Michael addition.
Q2: How does temperature affect the enantioselectivity of reactions catalyzed by this compound?
A2: Generally, lower temperatures lead to higher enantioselectivity. This is because the transition states leading to the two different enantiomers are diastereomeric and have different energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, resulting in a higher enantiomeric excess of the major product. However, lowering the temperature can also significantly decrease the reaction rate, so a balance must be found between enantioselectivity and reaction time.
Q3: Can I use additives to improve the enantioselectivity?
A3: Yes, additives can have a significant impact. For pyrrolidine-catalyzed reactions, weak Brønsted acids (e.g., benzoic acid, acetic acid) are often used as co-catalysts. These additives can protonate the electrophile, making it more reactive, and can also participate in hydrogen bonding interactions in the transition state, which can enhance stereocontrol. It is recommended to screen a range of additives at different concentrations to find the optimal conditions for your specific reaction.
Data Presentation
The following tables summarize the effects of various reaction parameters on enantioselectivity in representative asymmetric reactions. Note that this data is based on general principles observed for pyrrolidine-based catalysts and should be used as a guideline for optimization.
Table 1: Effect of Solvent on Enantioselectivity in a Model Michael Addition
| Entry | Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 2.4 | 85 |
| 2 | Dichloromethane | 9.1 | 78 |
| 3 | Tetrahydrofuran (THF) | 7.5 | 72 |
| 4 | Acetonitrile | 37.5 | 55 |
| 5 | Methanol | 32.7 | 40 |
Table 2: Effect of Temperature on Enantioselectivity in a Model Aldol Reaction
| Entry | Temperature (°C) | Reaction Time (h) | Enantiomeric Excess (ee, %) |
| 1 | 25 (Room Temp) | 12 | 75 |
| 2 | 0 | 24 | 88 |
| 3 | -20 | 48 | 95 |
| 4 | -40 | 96 | >99 |
Experimental Protocols
The following are generalized protocols for asymmetric aldol and Michael additions using this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde.
Materials:
-
This compound
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., Toluene, CH2Cl2)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Drying agent (e.g., anhydrous Na2SO4 or MgSO4)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.1 - 0.3 equivalents).
-
Add the anhydrous solvent, followed by the ketone (2 - 10 equivalents).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the aldehyde (1.0 equivalent) dropwise over a period of 10-15 minutes.
-
Stir the reaction mixture at the set temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Experimental Workflow for Asymmetric Aldol Reaction
Caption: Step-by-step experimental workflow for an asymmetric aldol reaction.
Protocol 2: Asymmetric Michael Addition
This protocol outlines a general procedure for the asymmetric Michael addition of a carbonyl compound to an α,β-unsaturated electrophile.
Materials:
-
This compound
-
Carbonyl donor (e.g., aldehyde or ketone)
-
Michael acceptor (e.g., nitroalkene, enone)
-
Optional: Additive (e.g., benzoic acid)
-
Anhydrous solvent (e.g., Toluene, CHCl3)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Drying agent (e.g., anhydrous Na2SO4 or MgSO4)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound (0.1 - 0.2 equivalents) and any additive, if used.
-
Add the anhydrous solvent, followed by the carbonyl donor (1.5 - 5 equivalents).
-
Stir the mixture for a few minutes at the desired temperature (e.g., room temperature or 0 °C).
-
Add the Michael acceptor (1.0 equivalent) to the reaction mixture.
-
Stir the reaction and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH2Cl2).
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purify the crude product using flash column chromatography.
-
Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC or GC.
Technical Support Center: Troubleshooting Side Reactions in Organocatalysis with Chiral Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting common side reactions encountered in organocatalytic reactions employing chiral pyrrolidine derivatives. The information is presented in a user-friendly question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate rapid problem-solving in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield and/or Enantioselectivity
Q1: My reaction is suffering from low yield and/or poor enantioselectivity. What are the common culprits and how can I address them?
A1: Low yield and enantioselectivity are often intertwined and can stem from several factors. The most common issues include suboptimal reaction conditions, catalyst deactivation, and the presence of impurities. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield and Enantioselectivity
Caption: A logical workflow for troubleshooting low yield and enantioselectivity in pyrrolidine-catalyzed reactions.
Key Optimization Parameters:
-
Solvent: The choice of solvent can dramatically influence the reaction outcome. A solvent screen is often the first step in optimization.[1][2]
-
Catalyst Loading: Insufficient catalyst loading can lead to slow and incomplete reactions, while excessive loading can sometimes promote side reactions. An optimal loading is crucial.
-
Temperature: Lower temperatures generally favor higher enantioselectivity but may decrease the reaction rate. A balance must be struck.
-
Concentration: Reaction concentration can affect the rate of bimolecular side reactions versus the desired unimolecular or bimolecular product formation.
Quantitative Impact of Solvent on Proline-Catalyzed Aldol Reaction
| Solvent | Yield (%) | ee (%) | Reference |
| DMSO | 68 | 76 | [3] |
| DMF | 91 (conversion) | 99 | [3] |
| CH3CN | - | 96 | [3] |
| Benzene | - | >99 | [3] |
| Water/Methanol (1:2 v/v) | 95 | 95 | [4] |
| Water | Low Conversion | >99 | [4] |
| Methanol | High Conversion | Low | [4] |
Comparative Performance of Chiral Pyrrolidine Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (anti) (%) | Reference |
| (S)-Proline | 20 | MeOH/H2O | 24 | 95 | 95:5 | 95 | [4] |
| (S)-Diphenylprolinol TMS ether | 10 | Toluene | 18 | 95 | >95:5 | >95 | [1] |
| L-Prolinamide Derivative | 20 | Neat | 48 | 66 | - | 93 | [1] |
Issue 2: Formation of Common Side Products
Q2: I am observing unexpected peaks in my NMR spectrum. What are the common side reactions and how can I identify and minimize them?
A2: Several side reactions are common in organocatalysis with chiral pyrrolidine derivatives. Understanding their formation is key to their mitigation.
Common Side Reactions and Mitigation Strategies:
-
Self-Condensation of Aldehydes: Enolizable aldehydes can undergo self-aldol condensation.
-
Mitigation: Use a higher concentration of the ketone nucleophile relative to the aldehyde electrophile. Running the reaction under more dilute conditions can also disfavor this bimolecular side reaction.
-
-
Michael Addition of Water: The presence of water can lead to undesired byproducts, especially in reactions sensitive to moisture.[4]
-
Mitigation: Use anhydrous solvents and reagents. Consider adding a drying agent like molecular sieves.
-
-
Enamine Hydrolysis: The enamine intermediate can be hydrolyzed back to the starting ketone, reducing the reaction rate.
-
Mitigation: Ensure anhydrous conditions.
-
-
Catalyst Degradation: The catalyst can degrade over time, leading to a loss of activity.
-
Mitigation: Use purified catalysts and store them properly. Avoid harsh reaction conditions (e.g., high temperatures for extended periods).
-
Catalytic Cycle and Common Side Reactions
Caption: The main catalytic cycle for a proline-catalyzed aldol reaction and common competing side reactions.
Issue 3: Catalyst Purity and Stability
Q3: How can I ensure the purity of my chiral pyrrolidine catalyst, and how do I test its stability?
A3: Catalyst purity is paramount for reproducibility and high performance. Impurities can poison the catalyst and lead to side reactions.
Experimental Protocol: Recrystallization of a Chiral Pyrrolidine-Based Catalyst
This protocol provides a general guideline for the purification of a solid chiral pyrrolidine catalyst by recrystallization. The choice of solvent is crucial and may require some experimentation.
Materials:
-
Crude chiral pyrrolidine catalyst
-
High-purity solvent(s) (e.g., isopropanol, ethyl acetate, hexanes)
-
Erlenmeyer flask
-
Heating source (hot plate with oil bath)
-
Stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the catalyst is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair (one in which the catalyst is soluble and one in which it is insoluble) can also be used.
-
Dissolution: Place the crude catalyst in an Erlenmeyer flask with a stir bar. Add a minimal amount of the hot solvent (or the "good" solvent of a pair) and heat the mixture with stirring until the catalyst is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol for Testing Catalyst Stability
This protocol helps assess the stability of your catalyst under reaction conditions.
Procedure:
-
Prepare a stock solution of your purified catalyst in the reaction solvent.
-
Set up a control reaction under your standard conditions with a fresh batch of the catalyst.
-
In a separate vial, heat a sample of the catalyst stock solution to the reaction temperature for the duration of a typical experiment.
-
After the heating period, use the "aged" catalyst solution to run the reaction under the same standard conditions as the control.
-
Compare the yield and enantioselectivity of the reaction with the aged catalyst to the control reaction. A significant decrease in performance indicates catalyst degradation.
Issue 4: Controlling Water Content
Q4: My reaction is sensitive to water. What is the best way to remove trace amounts of water from my reaction?
A4: The presence of water can be detrimental to many organocatalytic reactions, leading to side reactions like enamine hydrolysis.[4] Rigorous exclusion of water is often necessary.
Experimental Protocol: Azeotropic Removal of Water from a Reaction Mixture
This technique is effective for removing water from starting materials and solvents before initiating the reaction.
Materials:
-
Reactant/solvent mixture
-
Toluene or benzene
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
To your starting material in a round-bottom flask, add a volume of toluene (or benzene) sufficient to dissolve it.
-
Remove the solvent by rotary evaporation. The toluene will form an azeotrope with water, effectively removing it.
-
Repeat this process 2-3 times to ensure the complete removal of water.
-
Place the flask under high vacuum for a short period to remove any residual toluene.
Other Methods for Water Removal:
-
Drying Agents: Use of drying agents like anhydrous magnesium sulfate or molecular sieves directly in the reaction mixture. Ensure the drying agent is compatible with your reactants and catalyst.
-
Anhydrous Solvents: Use commercially available anhydrous solvents or dry them using standard laboratory procedures.
Mechanistic Insights into Side Reactions
Enamine and Iminium Ion Formation and Hydrolysis
The catalytic cycle of many pyrrolidine-based organocatalysts proceeds through the formation of enamine and iminium ion intermediates. The hydrolysis of the enamine intermediate is a common side reaction that reverts it to the starting ketone, thereby reducing the concentration of the active nucleophile.
Mechanism of Enamine Hydrolysis
Caption: Stepwise mechanism of the acid-catalyzed hydrolysis of an enamine intermediate back to the starting ketone.[5][6][7][8]
Catalyst Degradation Pathways
Chiral pyrrolidine derivatives, especially diarylprolinol silyl ethers, can be susceptible to degradation under certain conditions. Oxidative pathways are a common cause of catalyst deactivation. While a complete, universally accepted degradation pathway for all derivatives is not established, computational studies and experimental observations suggest potential mechanisms. For instance, oxidation at the pyrrolidine ring can lead to ring-opening and the formation of inactive species.[9]
Hypothesized Oxidative Degradation of a Diarylprolinol Silyl Ether
Caption: A simplified, hypothetical pathway for the oxidative degradation of a diarylprolinol silyl ether catalyst. The exact mechanism can be complex and substrate-dependent.
This technical support center is intended as a guide for troubleshooting common issues in organocatalysis with chiral pyrrolidine derivatives. For specific and complex problems, consulting the primary literature and seeking expert advice is always recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
(3R)-(+)-3-(Dimethylamino)pyrrolidine catalyst stability and decomposition issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3R)-(+)-3-(Dimethylamino)pyrrolidine as a catalyst in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its stability?
A1: To maintain the catalyst's integrity and performance, it should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. It is recommended to store it in a cool and dark place, with temperatures between 2-8°C being ideal. This catalyst is sensitive to air, moisture, and light, which can lead to its degradation over time.
Q2: My reaction is showing low enantioselectivity. Could the catalyst be the issue?
A2: Yes, catalyst degradation is a common reason for loss of enantioselectivity.[1] Improper storage or handling can lead to the formation of impurities that may interfere with the catalytic cycle. It is also possible that the catalyst has been deactivated by acidic impurities in your reagents or solvents. We recommend verifying the purity of your catalyst and ensuring all other reaction components are anhydrous and free of acidic contaminants.
Q3: I've noticed a color change in my this compound. Is it still usable?
A3: A color change, often to a yellow or brown hue, is an indicator of potential degradation. While a slight color change may not significantly impact every reaction, it is a sign that the catalyst is no longer pure. For sensitive reactions, particularly those requiring high stereoselectivity, using a discolored catalyst is not recommended. It is best to use a fresh or purified batch of the catalyst for optimal results.
Q4: What are the common decomposition products of this compound?
A4: While specific studies on this catalyst are limited, based on the chemistry of tertiary amines and pyrrolidines, likely decomposition products from exposure to air and moisture include the corresponding N-oxide, as well as products from ring-opening or demethylation. These impurities can alter the catalytic activity and lead to inconsistent results.
Q5: Can I purify this compound if I suspect it has degraded?
A5: Purification can be achieved by distillation under reduced pressure. However, care must be taken to perform the distillation under an inert atmosphere to prevent further degradation. The purity of the distilled catalyst should be verified by analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before use.
Troubleshooting Guides
Issue 1: Reduced Catalytic Activity or Incomplete Reaction
If you are observing a significant decrease in reaction rate or the reaction is not going to completion, consider the following troubleshooting steps.
Troubleshooting Workflow for Reduced Catalytic Activity
Caption: A step-by-step guide to troubleshooting reduced catalytic activity.
Issue 2: Inconsistent or Poor Stereoselectivity
For reactions where the stereochemical outcome is critical, a drop in enantiomeric or diastereomeric excess is a significant issue.
Troubleshooting Workflow for Poor Stereoselectivity
Caption: A guide to diagnosing and resolving issues with stereoselectivity.
Catalyst Stability and Decomposition
This compound is susceptible to degradation through several pathways, primarily oxidation and hydrolysis.
Potential Decomposition Pathways
Caption: Plausible degradation pathways for the catalyst.
Data Presentation
Table 1: Recommended Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Minimizes thermal degradation. |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Prevents oxidation. |
| Container | Tightly sealed, opaque | Protects from air, moisture, and light. |
| Handling | Use in a fume hood with proper PPE | Catalyst is corrosive and flammable. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of this compound and detect the presence of volatile impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the catalyst (approximately 1 mg/mL) in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).
-
GC Instrument Setup:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC. Analyze the resulting chromatogram to determine the area percentage of the main peak corresponding to the catalyst. The presence of additional peaks indicates impurities.
Protocol 2: Assessment of Enantiomeric Purity by Chiral HPLC
Objective: To determine the enantiomeric excess (ee) of the chiral catalyst.
Methodology:
-
Sample Preparation: Prepare a solution of the catalyst (approx. 1 mg/mL) in the mobile phase.
-
HPLC Instrument Setup:
-
Column: A suitable chiral stationary phase (CSP) column (e.g., cellulose-based).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic additive like diethylamine. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detector: UV detector at a suitable wavelength (e.g., 210 nm).
-
-
Analysis: Inject the sample and record the chromatogram. Calculate the enantiomeric excess using the peak areas of the two enantiomers.
Protocol 3: Structural Confirmation and Degradation Analysis by ¹H NMR Spectroscopy
Objective: To confirm the structure of the catalyst and identify potential degradation products.
Methodology:
-
Sample Preparation: Dissolve a small amount of the catalyst (5-10 mg) in a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Analysis: Compare the obtained spectrum with a reference spectrum of the pure compound. The appearance of new signals, changes in integration values, or peak broadening can indicate the presence of degradation products. For example, the formation of the N-oxide would lead to downfield shifts of the protons adjacent to the nitrogen atoms.
References
Effect of additives on (3R)-(+)-3-(Dimethylamino)pyrrolidine catalyst performance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of (3R)-(+)-3-(Dimethylamino)pyrrolidine as an organocatalyst. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to assist you in your research and development endeavors.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: My reaction is showing low conversion to the desired product. What are the potential causes and how can I improve the yield?
A: Low yields in reactions catalyzed by this compound can arise from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Reaction Conditions | Temperature: While lower temperatures often improve enantioselectivity, they can also decrease the reaction rate. Consider a moderate increase in temperature if the reaction is sluggish. Concentration: The concentration of reactants can influence the reaction rate. Experiment with slightly higher concentrations, but be mindful of potential side reactions. Catalyst Loading: Insufficient catalyst loading (typically 5-20 mol%) can lead to incomplete reactions. Try incrementally increasing the catalyst loading. |
| Catalyst Inactivity or Degradation | Purity: Ensure the purity of the this compound catalyst. Impurities can act as catalyst poisons. Storage: Store the catalyst under an inert atmosphere and at the recommended temperature to prevent degradation. |
| Side Reactions | Self-Condensation: Aldehyde or ketone starting materials can undergo self-condensation. This can be minimized by the slow addition of the electrophile or by using a larger excess of the nucleophile. Retro-Aldol/Michael Reaction: The reverse reaction can sometimes be significant. Once the reaction has reached equilibrium, prompt work-up can help preserve the product. |
| Poor Enamine Formation | The formation of the enamine intermediate is crucial for the catalytic cycle. The presence of certain additives can influence this step. See the section on the effect of additives for more details. |
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Issue 2: Poor Enantioselectivity or Diastereoselectivity
Q: The stereoselectivity of my reaction is not as expected. How can I improve the enantiomeric excess (ee) or diastereomeric ratio (dr)?
A: Achieving high stereoselectivity is a key objective in asymmetric catalysis. Several factors can influence the stereochemical outcome of a reaction catalyzed by this compound.
| Potential Cause | Troubleshooting Steps & Solutions |
| Reaction Temperature | Lowering the reaction temperature is often the most effective way to enhance enantioselectivity. A screen of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C) is recommended. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact the organization of the transition state. A solvent screen including both polar aprotic (e.g., DMSO, CH3CN) and nonpolar (e.g., toluene, CH2Cl2) solvents is advisable. |
| Additives | The presence of acidic or basic additives can have a profound effect on stereoselectivity. Acidic additives can protonate the catalyst or the substrate, altering the transition state geometry. See the data tables below for examples with related catalysts. |
| Substrate Sterics | The steric bulk of the substrates can influence the facial selectivity of the reaction. If possible, consider modifying the substrates to enhance steric differentiation. |
| Water Content | The presence of small amounts of water can sometimes be beneficial, while in other cases it can be detrimental to enantioselectivity. Ensure the use of anhydrous solvents if water is suspected to have a negative effect, or consider the controlled addition of water as an additive. |
Logical Workflow for Improving Stereoselectivity
Caption: Decision tree for optimizing the stereoselectivity of the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound in catalyzing reactions like the aldol or Michael addition?
A1: this compound functions as an enamine catalyst. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine intermediate. This enamine is more nucleophilic than the starting carbonyl compound and will react with an electrophile (e.g., another aldehyde in an aldol reaction, or a Michael acceptor in a Michael addition). The chirality of the catalyst directs the approach of the electrophile, leading to the formation of a stereochemically enriched product. Subsequent hydrolysis regenerates the catalyst and releases the product. The dimethylamino group at the 3-position can influence the catalyst's solubility, basicity, and the steric environment of the catalytic pocket.
Q2: How do acidic additives affect the performance of pyrrolidine-based catalysts?
A2: Acidic additives can have a significant impact on the catalytic cycle. A Brønsted acid can protonate the carbonyl group of the electrophile, making it more reactive towards the enamine nucleophile. Additionally, the conjugate base of the acid can act as a proton shuttle in the hydrolysis step, facilitating catalyst turnover. However, the choice of acid and its concentration are critical. Strong acids can protonate the pyrrolidine catalyst, deactivating it. Weak acids, such as benzoic acid or acetic acid, are often used to promote the reaction without inhibiting the catalyst.[1][2]
Q3: Can water be used as a solvent or additive in reactions catalyzed by this compound?
A3: The effect of water is highly dependent on the specific reaction and substrates. In some proline-catalyzed aldol reactions, water has been shown to have a beneficial effect on both reactivity and stereoselectivity.[2] It can facilitate the hydrolysis of the iminium intermediate and influence the transition state through hydrogen bonding. However, in other cases, water can lead to undesired side reactions or lower selectivity. It is recommended to first perform the reaction under anhydrous conditions and then screen the effect of adding controlled amounts of water.
Data Presentation: Effect of Additives on Analogous Pyrrolidine Catalysts
Table 1: Performance of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| L-Proline | None | DMSO | 24 | 95 | 95:5 | 96 |
| (S)-2-(Aminomethyl)pyrrolidine | None | Water | 12 | 92 | 98:2 | 99 |
| L-Prolinamide | Acetic Acid | Toluene | 48 | 88 | 92:8 | 90 |
Table 2: Performance of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
| Catalyst | Additive | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (syn, %) |
| Diarylprolinol Silyl Ether | Benzoic Acid | Toluene | 0 | 95 | 95:5 | 99 |
| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | None | CH2Cl2 | RT | 92 | 90:10 | 97 |
| Pyrrolidine-based organocatalyst OC4 | None | Methylcyclohexane | 0 | 87 | 92:8 | 85[3] |
Experimental Protocols
General Protocol for a Catalytic Asymmetric Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%).
-
If an additive is being used, add it at this stage (e.g., benzoic acid, 0.1 mmol, 10 mol%).
-
Add the ketone (2.0 mmol, 2.0 equivalents) and the solvent (e.g., toluene, 1.0 mL).
-
Stir the mixture at the desired temperature (e.g., 0 °C) for 10-15 minutes.
-
Add the aldehyde (1.0 mmol, 1.0 equivalent) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
General Protocol for a Catalytic Asymmetric Michael Addition
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%).
-
Add the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 mmol, 1.0 equivalent).
-
Add the solvent (e.g., CH2Cl2, 1.0 mL) and cool the mixture to the desired temperature (e.g., room temperature).
-
Add the Michael donor (e.g., propanal, 2.0 mmol, 2.0 equivalents) dropwise.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
Mandatory Visualizations
Catalytic Cycle for Enamine Catalysis
Caption: Generalized catalytic cycle for enamine catalysis.
Experimental Workflow for a Catalytic Reaction
Caption: A typical experimental workflow for an organocatalytic reaction.
References
Technical Support Center: Troubleshooting Poor Diastereoselectivity in (3R)-(+)-3-(Dimethylamino)pyrrolidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3R)-(+)-3-(Dimethylamino)pyrrolidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor diastereoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity when using this compound as a catalyst or chiral auxiliary?
A1: The diastereoselectivity in reactions involving this compound is governed by a complex interplay of steric and electronic factors. Key influences include:
-
Reaction Temperature: Lower temperatures generally enhance diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the conformation of the substrate and the stability of the diastereomeric transition states.
-
Nature of Reactants: The steric bulk and electronic properties of the substrates (e.g., the ketone, aldehyde, or Michael acceptor) play a crucial role in facial selectivity.
-
Catalyst Loading: The concentration of the this compound catalyst can influence the reaction kinetics and, consequently, the diastereoselectivity.
-
Additives: The presence of acids, bases, or other additives can alter the reaction mechanism and stereochemical outcome.
Q2: I am observing a nearly 1:1 diastereomeric ratio. What are the first troubleshooting steps I should take?
A2: A low diastereomeric ratio suggests that the energy difference between the two competing transition states is minimal under your current reaction conditions. To improve this, consider the following initial steps:
-
Lower the Reaction Temperature: This is often the most effective initial step to increase diastereoselectivity.
-
Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., polar aprotic like DMSO, non-polar like toluene, and protic like water). The hydrophobic effects in water have been shown to increase diastereoselectivity in some pyrrolidine-catalyzed reactions.
-
Check Reagent Purity: Ensure all starting materials, including the this compound, are of high purity, as impurities can interfere with the desired reaction pathway.
Q3: Can the structure of the ketone donor influence the diastereoselectivity in an aldol reaction catalyzed by this compound?
A3: Absolutely. The ring size of a cyclic ketone donor has been shown to have a direct correlation with the diastereoselectivity of the aldol products in pyrrolidine-catalyzed reactions. Larger ring systems may offer different steric environments that can favor one diastereomer over another. It is advisable to consider the conformational constraints of your ketone substrate when troubleshooting poor diastereoselectivity.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in a Pyrrolidine-Catalyzed Aldol Reaction
Symptoms:
-
Obtaining a diastereomeric ratio close to 1:1.
-
Inconsistent diastereoselectivity between batches.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Decrease the reaction temperature incrementally (e.g., from room temperature to 0 °C, then to -20 °C or lower) to amplify the energy difference between the diastereomeric transition states. |
| Inappropriate Solvent | Conduct a solvent screen. For aldol reactions, water can sometimes promote high diastereoselectivity due to hydrophobic effects. Compare results in solvents like DMSO, dioxane, and THF. |
| Unfavorable Ketone Structure | If feasible, consider modifying the ketone donor. The steric bulk and ring size can significantly influence facial selectivity. |
| Incorrect Catalyst Loading | Optimize the molar percentage of this compound. Typically, a loading of 10-20 mol% is a good starting point. |
Issue 2: Unexpected Diastereomer as the Major Product
Symptoms:
-
The major product formed is the opposite diastereomer to what is expected based on literature for similar systems.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Change in Reaction Mechanism | The presence of certain additives or impurities might alter the reaction pathway. Ensure all reagents and solvents are of high purity and consider running the reaction under inert atmosphere. |
| Thermodynamic vs. Kinetic Control | Higher reaction temperatures may favor the thermodynamically more stable product, which may not be the kinetically favored one. Running the reaction at a lower temperature can favor the kinetic product. |
| Substrate-Directing Effects | A functional group on your substrate may be directing the stereochemical outcome in an unexpected way through chelation or other non-covalent interactions. |
Data Presentation
The following table summarizes the effect of solvent on the diastereoselectivity of a pyrrolidine-catalyzed aldol reaction between cyclohexanone and p-nitrobenzaldehyde. While not specific to this compound, it illustrates the significant impact of the reaction medium on stereochemical outcomes.
| Solvent | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| DMSO | 8 | 45 | 45:55 |
| Dioxane | 8 | 61 | 62:38 |
| Water | 0.5 | 91 | >99:1 |
Data adapted from a study on pyrrolidine-catalyzed aldol reactions.
Experimental Protocols
General Protocol for a Diastereoselective Aldol Reaction Catalyzed by a Chiral Pyrrolidine
This protocol is a general guideline and should be optimized for your specific substrates and desired outcome.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (2.0 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Solvent (e.g., Water, 2 mL)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
To the reaction vessel, add the aldehyde, ketone, and solvent.
-
Stir the mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Add the this compound catalyst to the stirring mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.
Visualizations
Troubleshooting Workflow for Poor Diastereoselectivity
Technical Support Center: Post-Reaction Removal of (3R)-(+)-3-(Dimethylamino)pyrrolidine Catalyst
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions (FAQs) for the effective removal of the chiral catalyst, (3R)-(+)-3-(Dimethylamino)pyrrolidine, from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing this compound after a reaction?
A1: The most common and effective methods for removing the tertiary amine catalyst this compound leverage its basicity and polarity. These techniques include:
-
Acid-Base Extraction: This is often the first and most efficient method to try. By washing the organic reaction mixture with a dilute aqueous acid, the basic catalyst is protonated, forming a water-soluble salt that partitions into the aqueous phase.[1]
-
Silica Gel Chromatography: If the product is not amenable to acidic conditions or if extraction does not provide sufficient purity, column chromatography is a reliable alternative. The polar nature of the amine catalyst allows for its separation from less polar products on a silica gel stationary phase.
-
Distillation: For products that are thermally stable and have a significantly different boiling point from the catalyst (Boiling Point of catalyst: 166 °C at 760 mmHg), vacuum distillation can be an effective purification method.
Q2: My product is sensitive to strong acids. Are there alternative aqueous wash solutions I can use for extraction?
A2: Yes, if your product is acid-sensitive, you can use milder acidic solutions or alternative methods. Consider the following options:
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): This solution is weakly acidic and can be effective at protonating and extracting the amine catalyst without exposing your product to harsh conditions.
-
10% Aqueous Copper (II) Sulfate (CuSO₄): The copper ions in this solution form a complex with the amine, which then partitions into the aqueous layer. This method is particularly useful for removing residual amines from an organic layer.[2] The aqueous layer will typically turn a deeper blue or purple, indicating complex formation. Continue washing until no further color change is observed in the fresh aqueous layer.
-
Brine Washes: While not acidic, multiple washes with saturated aqueous sodium chloride (brine) can help to remove highly polar impurities, including small amounts of the catalyst, from the organic phase.
Q3: How can I confirm that the catalyst has been successfully removed?
A3: Several analytical techniques can be used to confirm the absence or determine the residual amount of the catalyst:
-
Thin-Layer Chromatography (TLC): A simple and quick method to qualitatively assess the presence of the catalyst. Co-spot your purified product with a standard of the catalyst. Staining with an appropriate agent, such as potassium permanganate or ninhydrin (for secondary amines, though less effective for tertiary amines), can help visualize the catalyst.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for quantifying residual catalyst. The dimethylamino group of the catalyst has a characteristic singlet peak that can be integrated and compared to a known internal standard or a well-defined peak of the product to determine its concentration.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can detect trace amounts of the catalyst in your final product.
Troubleshooting Guides
Issue 1: Emulsion Formation During Acid-Base Extraction
Problem: A stable emulsion forms at the interface of the organic and aqueous layers during the acidic wash, making separation difficult.
Possible Causes:
-
High concentration of the catalyst salt.
-
Presence of fine solid byproducts.
-
Solvent choice leading to similar densities of the two phases.
Solutions:
-
Break the Emulsion:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
-
For small-scale reactions, centrifugation can be effective in separating the layers.
-
-
Solvent Modification:
-
If possible, dilute the organic layer with a less polar solvent like hexanes or diethyl ether to decrease its density and polarity.
-
Issue 2: Catalyst Remains in the Organic Layer After Multiple Acidic Washes
Problem: TLC or NMR analysis indicates the presence of the catalyst in the organic layer even after several extractions with dilute acid.
Possible Causes:
-
Insufficient amount or concentration of the acidic solution.
-
The organic solvent used has a high affinity for the catalyst salt.
-
The product itself is basic and competes with the catalyst for the acid.
Solutions:
-
Optimize Extraction Protocol:
-
Increase the volume of the acidic wash. A general rule of thumb is to use at least one-third of the organic layer volume for each wash.
-
Increase the concentration of the acid (e.g., from 1 M HCl to 2 M HCl), provided the product is stable under these conditions.
-
Perform more washes. Three to five washes are often sufficient.
-
-
Back-Extraction:
-
After the initial acidic washes, wash the combined aqueous layers with a fresh portion of the organic solvent to recover any co-extracted product.
-
-
Alternative Wash:
-
Switch to a 10% aqueous CuSO₄ wash, as this can be very effective at scavenging residual amines.[2]
-
Issue 3: Product is Lost to the Aqueous Layer During Extraction
Problem: The desired product is also extracted into the aqueous layer along with the catalyst.
Possible Causes:
-
The product has some water solubility.
-
The product itself is basic and is protonated by the acidic wash.
Solutions:
-
pH Adjustment and Back-Extraction:
-
Carefully neutralize the acidic aqueous layer with a base (e.g., saturated NaHCO₃ or dilute NaOH) to a pH where the product is no longer protonated and its water solubility is minimized.
-
Extract the neutralized aqueous layer with several portions of an organic solvent to recover the product.
-
-
Use a Milder Acid:
-
Employ a weaker acid like saturated aqueous NH₄Cl for the initial extraction to selectively protonate the more basic catalyst.
-
Experimental Protocols
Protocol 1: Acid-Base Extraction for Catalyst Removal
This protocol is a general guideline and may need to be optimized based on the specific reaction solvent and product properties.
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench any reactive reagents according to standard procedures.
-
Solvent Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.
-
First Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1 M HCl (aq).
-
Extraction: Stopper the funnel and shake gently at first, periodically venting to release any pressure. Then, shake more vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the acidic wash (steps 3-5) two more times with fresh 1 M HCl (aq).
-
Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Silica Gel Chromatography for Catalyst Removal
This is a general protocol for flash column chromatography. The choice of solvent system will depend on the polarity of the product.
-
Sample Preparation: Concentrate the crude reaction mixture to a small volume. Adsorb the residue onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a suitable non-polar solvent (e.g., hexanes or petroleum ether).
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). A typical starting point for separating a non-polar product from the polar amine catalyst would be a gradient of 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
The following tables provide a general comparison of the catalyst removal methods. The efficiency values are illustrative and will vary depending on the specific reaction conditions and the properties of the product.
Table 1: Comparison of Catalyst Removal Methods
| Method | Principle | Typical Purity | Advantages | Disadvantages |
| Acid-Base Extraction | Partitioning based on pKa | >95% | Fast, scalable, cost-effective | Not suitable for acid-sensitive products; risk of emulsions |
| Silica Gel Chromatography | Adsorption based on polarity | >99% | High purity achievable; applicable to a wide range of products | Slower, more solvent waste, potential for product loss on the column |
| Distillation | Separation based on boiling point | >98% | Effective for large scale; no solvent waste | Requires thermally stable product; not suitable for high-boiling products |
Table 2: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₂ | |
| Molecular Weight | 114.19 g/mol | |
| Boiling Point | 166 °C / 760 mmHg | |
| Density | 0.899 g/mL at 25 °C | |
| pKa (Predicted) | ~9.93 | [3] |
Visualizations
Caption: General workflow for the removal of this compound.
Caption: Detailed workflow for acid-base extraction to remove the catalyst.
References
Impact of substrate scope on (3R)-(+)-3-(Dimethylamino)pyrrolidine catalyst efficiency
Welcome to the technical support center for the organocatalyst (3R)-(+)-3-(Dimethylamino)pyrrolidine. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during asymmetric synthesis experiments using this catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound? A1: this compound is a chiral organocatalyst primarily used to catalyze asymmetric reactions. It is particularly effective for Michael additions of aldehydes or ketones to nitroalkenes and for aldol reactions. Its structure allows for the formation of enamine intermediates, which are crucial for achieving high stereoselectivity in carbon-carbon bond-forming reactions.
Q2: How does the catalyst's purity affect reaction outcomes? A2: The purity of the catalyst is paramount. Impurities can neutralize the catalyst, act as competing catalysts leading to racemic mixtures, or inhibit the reaction altogether, resulting in low yields and poor enantioselectivity. It is crucial to use a catalyst of high purity and store it under appropriate conditions (cool, dry, and under an inert atmosphere) to prevent degradation.
Q3: What role does the solvent play in catalyst efficiency and selectivity? A3: The choice of solvent can significantly influence the reaction's outcome. Solvent polarity and its ability to form hydrogen bonds can affect the conformation of the catalyst and the stability of the transition states. Non-polar, aprotic solvents like toluene or dichloromethane are often effective. It is highly recommended to perform a solvent screen to identify the optimal conditions for a specific substrate combination.
Q4: How critical is temperature control for achieving high enantioselectivity? A4: Temperature is a critical parameter. Generally, lower reaction temperatures lead to higher enantioselectivity. This is because the transition state leading to the desired enantiomer is more favored energetically at lower temperatures. However, reducing the temperature will also decrease the reaction rate, so optimization is key to balance selectivity and reaction time.
Q5: Can this catalyst be recovered and reused? A5: While organocatalysts are in principle recoverable, the ease of recovery for this compound depends on the reaction work-up. Acid-base extraction procedures can be devised to recover the catalyst, but its purity and activity should be verified before reuse, as some degradation may occur during the reaction or purification process.
Troubleshooting Guides
Problem 1: Low Yield
You are observing a low yield of your desired product. Follow these steps to diagnose and resolve the issue.
1. Verify Reagent & Substrate Quality:
-
Purity: Ensure all starting materials, including the aldehyde/ketone, nitroalkene, and solvent, are pure and dry. Trace impurities, especially water or acidic compounds, can inhibit the catalyst.
-
Solution: Re-purify substrates if necessary. Use freshly distilled, anhydrous solvents. The addition of molecular sieves can help remove trace water.
2. Optimize Reaction Conditions:
-
Catalyst Loading: Insufficient catalyst will lead to a slow and incomplete reaction. Conversely, excessively high loading is not economical and may sometimes complicate purification.
-
Solution: Screen catalyst loading, typically starting from 5-20 mol%.
-
Reaction Time & Temperature: The reaction may not have reached completion. Aldehydes are generally more reactive than ketones, but sterically hindered substrates may require longer reaction times or higher temperatures.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the temperature, but be aware this might negatively impact enantioselectivity.
3. Assess Catalyst Activity:
-
Degradation: The catalyst may have degraded due to improper storage or handling.
-
Solution: Use a fresh batch of the catalyst or purchase from a reputable supplier. Always store the catalyst under an inert atmosphere in a cool, dark place.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Low Enantioselectivity (ee%)
The reaction is working but providing a product with low enantiomeric excess.
1. Refine Reaction Temperature:
-
Issue: Asymmetric induction is highly sensitive to thermal energy. Higher temperatures can allow for less favorable transition states to be populated, reducing selectivity.
-
Solution: Lower the reaction temperature. Start at room temperature, then try 0 °C or -20 °C. Note that this will likely require longer reaction times.
2. Evaluate Substrate Properties (Steric & Electronic Effects):
-
Steric Hindrance: Large, bulky substituents on either the aldehyde/ketone or the nitroalkene can interfere with the ideal catalyst-substrate orientation in the transition state, leading to a drop in ee%. Aldehydes are typically more reactive and sometimes more selective than ketones due to less steric hindrance around the carbonyl carbon.
-
Electronic Effects: The electronic properties of the substrates play a role. Electron-withdrawing groups on the aromatic ring of a nitroalkene can increase its reactivity but may influence selectivity.
-
Solution: While you cannot change the substrate itself, understanding these effects is key. For a challenging substrate, a thorough screen of solvents and temperatures is crucial to maximize selectivity.
3. Screen Solvents:
-
Issue: The solvent interacts with the catalyst and substrates, influencing the organization of the transition state assembly. An inappropriate solvent can disrupt the key interactions required for high stereocontrol.
-
Solution: Perform a solvent screen. Test a range of aprotic solvents with varying polarities (e.g., Toluene, Dichloromethane, Chloroform, THF).
Caption: Key factors influencing reaction enantioselectivity.
Data Presentation: Substrate Scope
The efficiency of the this compound catalyst is highly dependent on the structure of the substrates. The following tables provide representative data for the Michael addition of various aldehydes and a ketone to different nitroalkenes.
Table 1: Michael Addition of Aldehydes to β-Nitrostyrene Conditions: β-Nitrostyrene (0.5 mmol), Aldehyde (1.5 mmol), Catalyst (20 mol%), Toluene (1.0 mL), 4°C, 24-48h.
| Entry | Aldehyde (R-CHO) | Time (h) | Yield (%) | ee (%) |
| 1 | Propanal | 24 | 95 | 98 |
| 2 | Isobutanal | 24 | 92 | 97 |
| 3 | Pivalaldehyde | 48 | 75 | 85 |
| 4 | Cyclohexanecarboxaldehyde | 48 | 88 | 95 |
Observation: Increased steric bulk on the aldehyde (Entry 3) leads to longer reaction times and a decrease in both yield and enantioselectivity.
Table 2: Michael Addition of Propanal to Substituted Nitroalkenes Conditions: Nitroalkene (0.5 mmol), Propanal (1.5 mmol), Catalyst (20 mol%), Toluene (1.0 mL), 4°C, 24h.
| Entry | Nitroalkene (Ar-CH=CHNO₂) | Yield (%) | ee (%) |
| 1 | β-Nitrostyrene (Ar = Phenyl) | 95 | 98 |
| 2 | 4-Chloro-β-nitrostyrene | 96 | 99 |
| 3 | 4-Methoxy-β-nitrostyrene | 93 | 96 |
| 4 | 2-Nitro-β-nitrostyrene | 85 | 90 |
Observation: Electronic properties of the nitroalkene's aromatic ring have a modest effect (Entries 1-3). Steric hindrance closer to the reaction center (ortho-substitution, Entry 4) can reduce both yield and enantioselectivity.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition of an Aldehyde to a Nitroalkene:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the nitroalkene (1.0 equiv., e.g., 0.5 mmol).
-
Catalyst & Solvent: Add this compound (0.2 equiv., 0.1 mmol) followed by the solvent (e.g., Toluene, 1.0 mL).
-
Cooling: Cool the mixture to the desired temperature (e.g., 4 °C) using an ice bath or cryocooler.
-
Aldehyde Addition: Add the aldehyde (3.0 equiv., 1.5 mmol) dropwise to the stirred solution.
-
Reaction Monitoring: Seal the vial and stir the reaction mixture at the specified temperature. Monitor the reaction's progress by TLC until the nitroalkene is consumed (typically 24-48 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.
-
Analysis: Characterize the product by NMR and determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Strategies for recycling and reusing (3R)-(+)-3-(Dimethylamino)pyrrolidine catalyst
Welcome to the technical support center for the recycling and reuse of (3R)-(+)-3-(Dimethylamino)pyrrolidine catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sustainable catalyst use, troubleshoot common issues, and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for recycling this compound catalyst from a completed reaction mixture?
A1: The most effective and common strategy for recovering the this compound catalyst is through an acid-base liquid-liquid extraction. This method leverages the basic nature of the amine functional groups in the catalyst. By washing the organic reaction mixture with an aqueous acidic solution, the catalyst is protonated to form a water-soluble ammonium salt, which then partitions into the aqueous phase. The organic and aqueous layers are separated, and the catalyst is subsequently recovered from the aqueous layer by basification and back-extraction into an organic solvent.[1][2][3]
Q2: Can the recovered this compound catalyst be reused immediately?
A2: It is highly recommended to purify the recovered catalyst before reuse. After back-extraction into an organic solvent, the solution should be dried and the solvent evaporated. The purity of the recovered catalyst should then be assessed. Depending on the nature of the reaction from which it was recovered, further purification by distillation or column chromatography may be necessary to remove any accumulated impurities that could interfere with future reactions.
Q3: How can I verify the purity and integrity of the recycled catalyst?
A3: The purity and structural integrity of the recycled this compound catalyst can be confirmed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the chemical structure and detecting any potential degradation products.[1] The enantiomeric purity of the chiral catalyst, if in doubt, can be re-verified using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific optical rotation.
Q4: What are the common reasons for a decrease in catalytic activity or enantioselectivity upon reuse?
A4: A decline in performance of the recycled catalyst can be attributed to several factors:
-
Incomplete Recovery: Loss of catalyst during the extraction and purification steps will naturally lead to lower effective concentrations in subsequent reactions.
-
Catalyst Deactivation: The amine groups of the catalyst can be susceptible to alkylation by electrophilic reagents or byproducts in the reaction mixture, leading to an inactive form.[4][5][6] Undesired side reactions, such as an aldol reaction with the catalyst itself, can also lead to deactivation.[7][8]
-
Thermal Degradation: Exposure to high temperatures during the reaction or purification (e.g., distillation) can potentially lead to decomposition of the catalyst.
-
Contamination: The presence of residual acidic or basic impurities from the work-up, or other reaction byproducts, can inhibit the catalyst in subsequent runs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recycling and reuse of the this compound catalyst.
Issue 1: Low Recovery Yield of the Catalyst
| Possible Cause | Suggested Solution |
| Incomplete Protonation | Ensure the pH of the aqueous acidic wash is sufficiently low (typically pH 1-2) to fully protonate both amine functionalities of the catalyst. Use a pH meter or pH paper to verify. |
| Emulsion Formation | The formation of an emulsion during extraction can trap the catalyst. To break up an emulsion, add a small amount of brine (saturated aqueous NaCl solution) and gently swirl. |
| Insufficient Extractions | Perform multiple extractions (at least 3) with the aqueous acid to ensure complete transfer of the catalyst salt from the organic layer. |
| Incomplete Back-Extraction | After basifying the aqueous layer containing the catalyst salt, ensure the pH is sufficiently high (typically pH 12-14) to fully deprotonate the catalyst. Perform multiple back-extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
Issue 2: Decreased Enantioselectivity in Subsequent Reactions
| Possible Cause | Suggested Solution |
| Partial Racemization | Exposure to harsh acidic or basic conditions, or high temperatures during work-up and purification, could potentially lead to partial racemization. Use milder conditions where possible (e.g., 1M HCl instead of concentrated HCl, and room temperature extractions). |
| Presence of Achiral Impurities | If the recovered catalyst is contaminated with achiral basic impurities, these may compete in the catalytic cycle, leading to a lower enantiomeric excess of the product. Ensure the catalyst is thoroughly purified after recovery. |
| Catalyst Degradation | A portion of the catalyst may have degraded to an achiral or catalytically inactive species. Verify the structure of the recovered catalyst by NMR spectroscopy.[1] |
| Change in Catalyst Activation | Some catalytic systems require specific activation procedures. Ensure that any necessary pre-activation steps are performed with the recycled catalyst, just as with the fresh catalyst. |
Experimental Protocols
Protocol 1: Recovery of this compound Catalyst via Acid-Base Extraction
This protocol outlines a general procedure for recovering the catalyst from a non-aqueous reaction mixture.
-
Quenching and Solvent Removal:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent (e.g., methanol, THF), remove the solvent under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M aqueous HCl solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The protonated catalyst will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using ethyl acetate).
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with two more portions of 1M HCl. Combine all aqueous extracts.
-
-
Regeneration and Back-Extraction of the Catalyst:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add 4M aqueous NaOH solution with stirring until the pH of the solution is >12 (verify with a pH meter or pH paper).
-
Transfer the basic aqueous solution to a clean separatory funnel.
-
Add a portion of fresh organic solvent (e.g., DCM).
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain the organic layer containing the regenerated catalyst into a clean flask.
-
Repeat the back-extraction of the aqueous layer with two more portions of the organic solvent. Combine all organic extracts.
-
-
Purification and Isolation:
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude recovered catalyst.
-
Assess the purity by ¹H NMR. If necessary, purify further by vacuum distillation.
-
Protocol 2: Quality Control of Recycled Catalyst
-
Purity Assessment:
-
Dissolve a small sample of the recovered catalyst in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra and compare them to the spectra of the fresh catalyst to ensure no structural degradation has occurred.
-
-
Performance Evaluation:
-
Set up a small-scale test reaction using the recycled catalyst under the same conditions as with the fresh catalyst.
-
After the reaction, determine the product yield and enantiomeric excess (ee) by chiral HPLC or GC.[2]
-
Compare the results to those obtained with the fresh catalyst to quantify the performance of the recycled material.
-
Quantitative Data on Catalyst Reuse
The following table provides representative data on the performance of a recycled pyrrolidine-based organocatalyst over several cycles. While this data is for a supported catalyst, it illustrates the expected trends.
| Cycle | Catalyst Recovery (%) | Product Yield (%) | Enantiomeric Excess (ee %) |
| 1 | - | 95 | 98 |
| 2 | 98 | 94 | 98 |
| 3 | 97 | 95 | 97 |
| 4 | 98 | 93 | 98 |
| 5 | 96 | 92 | 97 |
Data is hypothetical and based on typical performance of recyclable pyrrolidine-based catalysts.
Visualizing the Workflow and Logic
Catalyst Recovery Workflow
The following diagram illustrates the acid-base extraction workflow for recovering the this compound catalyst.
Caption: Workflow for catalyst recovery using acid-base extraction.
Troubleshooting Logic for Decreased Enantioselectivity
This diagram outlines the logical steps to troubleshoot a drop in enantioselectivity when using the recycled catalyst.
Caption: Decision tree for troubleshooting low enantioselectivity.
References
- 1. Organocatalysis – a chemical revolution assisted by NMR | Bruker [bruker.com]
- 2. benchchem.com [benchchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Overcoming solubility issues with (3R)-(+)-3-(Dimethylamino)pyrrolidine in organic solvents
Welcome to the technical support center for (3R)-(+)-3-(Dimethylamino)pyrrolidine. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues that may be encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
This compound is a colorless to light yellow, air-sensitive liquid.[1][2] It is classified as a flammable liquid and is corrosive.[3][4] It is a cyclic amine with both a secondary amine within the pyrrolidine ring and a tertiary dimethylamino group substituent.[5][6]
Q2: What is the general solubility profile of this compound?
Q3: Why am I having trouble dissolving this compound in my reaction solvent?
Solubility issues typically arise from a mismatch in polarity between the solute and the solvent. The principle of "like dissolves like" is key; polar compounds dissolve best in polar solvents, while non-polar compounds dissolve best in non-polar solvents.[9] this compound is polar, and challenges may occur when using highly non-polar solvents like hexanes or toluene.
Troubleshooting Guide
This section provides solutions to specific solubility problems you may encounter.
Issue 1: Poor solubility in non-polar organic solvents.
Question: I am trying to run a reaction in a non-polar solvent like hexane or toluene, but my this compound is not dissolving. What can I do?
Answer: This is an expected challenge due to the compound's polarity. The presence of two amine groups allows for hydrogen bonding and results in a significant dipole moment, making it less compatible with non-polar environments. You have two primary options: using a co-solvent or selecting a more polar solvent system.
Solution A: Using a Co-solvent
A co-solvent is a small amount of a secondary solvent added to the primary solvent to modify its properties and enhance solute solubility.[10][11] By adding a polar co-solvent, you can increase the overall polarity of the solvent mixture, allowing for better solvation of the amine.
Experimental Protocol: Co-solvent Addition
-
Select a Co-solvent: Choose a polar, aprotic solvent that is miscible with your primary non-polar solvent. Tetrahydrofuran (THF) or 1,4-dioxane are excellent starting choices.
-
Initial Dissolution: In a separate flask, dissolve the required amount of this compound in a minimal volume of the chosen co-solvent (e.g., THF).
-
Slow Addition: Slowly add the resulting solution dropwise to your reaction flask containing the primary non-polar solvent under vigorous stirring.
-
Observe: Monitor for any signs of precipitation. If the solution remains clear, the compound has been successfully solubilized. If cloudiness occurs, a slightly larger proportion of co-solvent may be necessary.
Solution B: Change the Primary Solvent
If the reaction chemistry allows, switching to a more polar solvent is the most straightforward solution.
Solubility Reference Table
The following table summarizes the expected solubility of this compound in common organic solvents based on its chemical structure and general amine properties.
| Solvent Class | Example Solvents | Expected Solubility | Rationale / Notes |
| Polar Protic | Water, Ethanol, Methanol | High / Miscible | Capable of hydrogen bonding. Solubility in ethanol is documented.[1][2][4][8] |
| Polar Aprotic | THF, Acetone, Acetonitrile, DMSO, DMF | High | Good polarity match; lacks the strong hydrogen bonding competition of protic solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | High to Moderate | Sufficiently polar to dissolve the amine. |
| Aromatic | Toluene, Benzene | Moderate to Low | Benzene is a possible solvent for amines, but solubility may be limited.[8] |
| Non-polar | Hexanes, Diethyl Ether | Low to Insoluble | Polarity mismatch. While lower amines can be soluble in ether, higher amines are not.[8] |
Issue 2: Compound precipitates from solution during reaction or workup.
Question: My compound was initially soluble, but it crashed out of solution after adding another reagent or changing the temperature. How can I resolve this?
Solution: Leverage Salt Formation for Purification or Re-dissolution
You can use this chemical property to your advantage. If the salt has precipitated, it can often be isolated by filtration. If you need to get it back into an organic solvent, you can reverse the salt formation by adding a base.
Experimental Protocol: Salt Formation for Aqueous Extraction
This protocol is useful for separating the amine from non-basic organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidification: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[14] The basic amine will react to form the hydrochloride salt and move into the aqueous layer.
-
Separation: Separate the aqueous layer, which now contains the protonated amine salt. The non-basic organic impurities will remain in the organic layer.
Experimental Protocol: Regenerating the Free Base Amine
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract it several times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to recover the pure this compound.
Visualized Workflows and Concepts
Troubleshooting Solubility Issues
The following diagram outlines a logical workflow for addressing solubility challenges with this compound.
References
- 1. This compound | 132958-72-6 [chemicalbook.com]
- 2. This compound CAS#: 132958-72-6 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. (R)-(+)-3-(Dimethylamino)pyrrolidine 95 132958-72-6 [sigmaaldrich.com]
- 5. 3-(Dimethylamino)pyrrolidine | C6H14N2 | CID 2758519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 9. quora.com [quora.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Workup [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Pyrrolidine-Based Organocatalysts: L-Proline and the Potential of (3R)-(+)-3-(Dimethylamino)pyrrolidine
For researchers, scientists, and drug development professionals, the selection of an optimal organocatalyst is paramount for efficient and stereoselective synthesis. L-proline, a naturally occurring amino acid, has long been a cornerstone of asymmetric organocatalysis. This guide provides a comprehensive overview of L-proline's catalytic performance and explores the potential, albeit less documented, role of (3R)-(+)-3-(Dimethylamino)pyrrolidine as an alternative catalyst.
While extensive research has solidified L-proline's position as a versatile and effective catalyst for a multitude of asymmetric transformations, a direct, data-driven comparison with this compound is notably absent in the current scientific literature. Consequently, this guide will present a detailed analysis of L-proline's capabilities, supported by experimental data, and offer a qualitative discussion on the anticipated characteristics of this compound based on the broader understanding of pyrrolidine-based diamine organocatalysts.
L-Proline: The Benchmark Organocatalyst
L-proline has demonstrated remarkable efficacy in catalyzing a wide array of asymmetric reactions, most notably the aldol, Mannich, and Michael reactions. Its catalytic prowess stems from its bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety. This allows it to activate carbonyl compounds through the formation of a nucleophilic enamine intermediate, while the carboxylic acid group can participate in the transition state to enforce stereocontrol.
Catalytic Performance of L-Proline in Asymmetric Reactions
The performance of L-proline as an organocatalyst is well-documented across numerous studies. The following tables summarize typical results obtained in key asymmetric reactions.
Table 1: Performance of L-Proline in the Asymmetric Aldol Reaction
| Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | - | 76 |
| 4-Nitrobenzaldehyde | Cyclohexanone | DMF | 20 | 24 | 95 | 95:5 | 99 |
| Isovaleraldehyde | Acetone | Neat | 20 | 24 | 85 | - | 96 |
Table 2: Performance of L-Proline in the Asymmetric Mannich Reaction
| Aldehyde Donor | Imine | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Propanal | N-PMP-protected α-imino ethyl glyoxylate | DMSO | 20 | 24 | 80 | >10:1 | 87 |
| Cyclohexanone | N-PMP-protected benzaldimine | Dioxane | 10 | 18 | 94 | >95:5 | >99 |
Table 3: Performance of L-Proline in the Asymmetric Michael Addition
| Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Cyclohexanone | trans-β-Nitrostyrene | Toluene | 10 | 120 | 97 | 90:10 | 92 |
| Propanal | Nitromethane | CH2Cl2 | 20 | 48 | 95 | 95:5 | 99 |
This compound: A Diamine Analogue with Untapped Potential
This compound represents a structural variation on the proline theme, replacing the carboxylic acid group with a dimethylamino moiety. This modification transforms the catalyst from an amino acid to a chiral diamine. While direct experimental comparisons with L-proline are scarce, the principles of organocatalysis allow for informed speculation on its potential behavior.
The absence of the acidic carboxylic acid group means that this compound would likely operate through a different catalytic cycle, primarily relying on its nucleophilic secondary and tertiary amine functionalities. It is plausible that this catalyst could excel in reactions where the Brønsted acidity of proline is either not required or detrimental. Furthermore, its diamine nature might lead to different solubility profiles, potentially enabling effective catalysis in a broader range of solvents.
In the broader class of diamine organocatalysts, compounds like (S)-1-(2-pyrrolidinylmethyl)pyrrolidine have shown excellent performance, often in conjunction with an acid co-catalyst to generate the active catalytic species. It is conceivable that this compound could function similarly, where one of the amino groups is protonated to act as a directing group while the other forms the enamine.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for L-proline catalyzed reactions. Due to the lack of specific literature, a hypothetical protocol for a reaction catalyzed by this compound is not provided to avoid speculation.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in an appropriate solvent (e.g., DMSO, DMF, or neat, 2.0 mL) is added L-proline (0.3 mmol, 30 mol%). The reaction mixture is stirred at room temperature for the specified time (monitored by TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Insights and Visualization
The catalytic cycles of proline and a putative diamine catalyst are illustrated below. These diagrams, generated using the DOT language, provide a visual representation of the proposed mechanisms.
Proline Catalysis Workflow
A Comparative Guide to (3R)-(+)-3-(Dimethylamino)pyrrolidine and Other Chiral Diamine Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the selection of an appropriate chiral catalyst is paramount to achieving high stereoselectivity in the synthesis of enantiomerically pure compounds. Chiral diamines have emerged as a privileged class of organocatalysts, demonstrating remarkable efficacy in a variety of carbon-carbon bond-forming reactions. This guide provides an objective, data-driven comparison of the performance of (3R)-(+)-3-(Dimethylamino)pyrrolidine against other notable chiral diamine catalysts in key asymmetric transformations, namely the Aldol and Michael addition reactions.
Overview of Chiral Diamine Catalysis
Chiral diamines typically function as organocatalysts by activating carbonyl compounds through the formation of chiral enamines or iminium ions. This activation modulates the reactivity and stereochemical environment of the substrate, enabling highly enantioselective bond formation. The structural features of the diamine, including the nature of the substituents on the nitrogen atoms and the stereochemistry of the backbone, play a crucial role in determining the catalyst's performance.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, which are valuable chiral building blocks. The performance of this compound and other selected chiral diamine catalysts in this transformation is summarized below.
| Catalyst | Aldehyde | Ketone | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| (3R)-(+)-3-Aminopyrrolidine | Aromatic/Heterocyclic | Various | neat | - | - | >99 | - | - |
| (R,R)-N-Methyl-DPEN | Various Aldehydes | - | - | - | - | ~80 | - | ~90 |
| Chiral Diamide IVa | p-nitrobenzaldehyde | Cyclohexanone | Water | 10 | 56 | 100 | 77:23 | 97 |
| Chiral Diamide IVb | p-nitrobenzaldehyde | Cyclohexanone | Water | 10 | 80 | 87 | 77:23 | 95 |
| (S)-Proline/D-Glucosamine Derivative | Various | Various | neat | 10 | - | 70-99 | >99:1 | >99 |
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds. The utility of chiral diamines in catalyzing the conjugate addition of nucleophiles to α,β-unsaturated compounds is well-established.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| C1-Symmetric Chiral Diamine (L1)/CuCl₂ | Various Nitroalkanes | Various Aldehydes | - | 2.5 | - | up to 98 | up to 90:10 | up to 99 |
| (1R,2R)-(+)-DPEN/H-Leu-His-OH | 2-Nitropropane | 2-Cyclohexen-1-one | - | - | - | up to 86 | - | up to 91 |
| Chiral Squaramide | 4-Tosylaminobut-2-enoates | 3-Ylideneoxindoles | - | - | - | 72-99 | >99:1 | >99 |
Experimental Protocols
Detailed experimental procedures are essential for the replication and adaptation of catalytic methods. Below are representative protocols for asymmetric reactions catalyzed by chiral diamines.
General Procedure for Asymmetric Aldol Reaction Catalyzed by a Chiral Diamide in Water[2]
To a mixture of the chiral diamide catalyst (0.03 mmol, 10 mol%) in water (1 mL) was added cyclohexanone (0.66 mmol). The mixture was stirred at room temperature, and then p-nitrobenzaldehyde (0.33 mmol) was added. The reaction was stirred at room temperature for the specified time (see table). Upon completion, the reaction mixture was extracted with dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio was determined by ¹H NMR spectroscopy, and the enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for Asymmetric Michael Addition
A general procedure for an asymmetric Michael addition catalyzed by a chiral amine involves the following steps: To a solution of the chiral diamine catalyst (typically 5-20 mol%) in an appropriate solvent, the Michael donor (e.g., a ketone or aldehyde) is added. The mixture is stirred for a short period to allow for enamine formation. The Michael acceptor (e.g., a nitroalkene or enone) is then added, and the reaction is stirred at a specified temperature until completion (monitored by TLC). The reaction is then quenched and worked up, followed by purification of the product by column chromatography. The diastereomeric and enantiomeric excesses are determined by appropriate analytical techniques (NMR, chiral HPLC).
Logical Workflow and Signaling Pathways
The general workflow for comparing the efficacy of different chiral diamine catalysts in an asymmetric reaction is depicted below. This process involves catalyst selection, reaction execution under standardized conditions, and rigorous analysis of the products to determine the yield and stereoselectivity.
Caption: A logical workflow for the comparative evaluation of chiral diamine catalysts.
Conclusion
While this compound, and its close analog 3-aminopyrrolidine, have demonstrated high catalytic activity in aldol-type reactions, a comprehensive dataset for direct comparison of its enantioselectivity against other leading chiral diamines in both aldol and Michael addition reactions is still emerging in the scientific literature.[1] The provided data for other chiral diamines, such as DPEN derivatives and prolinamides, highlight the impressive levels of stereocontrol that can be achieved with this catalyst class.[1][2] Researchers and drug development professionals are encouraged to consider the specific substrate scope and desired stereochemical outcome when selecting a chiral diamine catalyst. Further head-to-head comparative studies under standardized conditions will be invaluable in elucidating the full potential of this compound as a versatile organocatalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Synthesis of C1-symmetric chiral secondary diamines and their applications in the asymmetric copper(II)-catalyzed Henry (nitroaldol) reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Catalytic Potential of (3R)-(+)-3-(Dimethylamino)pyrrolidine: A Comparative Guide to Pyrrolidine-Based Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, stereoselective, and environmentally benign catalysts is a cornerstone of modern chemical synthesis. Within the realm of organocatalysis, chiral pyrrolidine scaffolds have emerged as a privileged structural motif, enabling a wide array of asymmetric transformations. This guide provides a comparative analysis of the catalytic activity of the synthesized compound, (3R)-(+)-3-(Dimethylamino)pyrrolidine, by benchmarking it against established pyrrolidine-based organocatalysts. Due to a notable scarcity of published performance data for this compound, this document will focus on a detailed comparison of two widely-used catalysts, L-Proline and (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (a Hayashi-Jørgensen catalyst), to provide a robust framework for evaluating the potential of novel catalysts in this class.
Comparative Performance in the Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and a key benchmark for assessing the efficacy of new organocatalysts. The following tables summarize the performance of L-Proline and a representative Hayashi-Jørgensen catalyst in the asymmetric aldol reaction between an aldehyde and a ketone.
Table 1: Catalyst Performance in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 20-30 | 24-48 | 95 | 95:5 | 96 |
| (S)-Diarylprolinol Silyl Ether | p-Nitrobenzaldehyde | Cyclohexanone | Toluene | 5-10 | 2-4 | >99 | >99:1 | >99 |
Note: Data is compiled from various literature sources and is representative of typical performance. Direct comparison should be made with caution as reaction conditions may vary.
Structural Comparison and Mechanistic Insights
The catalytic efficacy of pyrrolidine-based organocatalysts is intrinsically linked to their structure. L-Proline, a bifunctional catalyst, utilizes its secondary amine to form an enamine intermediate with the ketone and its carboxylic acid to activate the aldehyde through hydrogen bonding. The more complex diarylprolinol silyl ethers, lacking the carboxylic acid, rely on the bulky diarylmethylsilyl ether group to create a highly effective chiral pocket, sterically directing the approach of the electrophile.
This compound presents a different structural paradigm. As a C3-substituted pyrrolidine, the positioning of the dimethylamino group may influence the stereochemical outcome differently than the C2-substituted proline and prolinol derivatives. The tertiary amine functionality would preclude a direct role in enamine formation via a deprotonation/reprotonation mechanism involving the amine itself, suggesting a different mode of activation or a role as a chiral base.
Experimental Protocols
Below are detailed experimental protocols for the asymmetric aldol reaction catalyzed by L-Proline and a Hayashi-Jørgensen catalyst. These protocols can serve as a starting point for the evaluation of this compound.
L-Proline Catalyzed Asymmetric Aldol Reaction
-
To a solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., DMSO, 4.0 mL) is added the ketone (5.0 mmol).
-
L-Proline (0.2-0.3 mmol, 20-30 mol%) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for the time indicated by TLC analysis (typically 24-48 hours).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The diastereomeric ratio and enantiomeric excess are determined by 1H NMR and chiral HPLC analysis, respectively.
(S)-Diarylprolinol Silyl Ether Catalyzed Asymmetric Aldol Reaction
-
To a solution of the aldehyde (1.0 mmol) and the ketone (2.0 mmol) in the appropriate solvent (e.g., toluene, 2.0 mL) at the desired temperature (e.g., 0 °C) is added the (S)-diarylprolinol silyl ether catalyst (0.05-0.1 mmol, 5-10 mol%).
-
The reaction mixture is stirred for the time indicated by TLC analysis (typically 2-4 hours).
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.
-
Flash column chromatography affords the pure aldol product.
-
The diastereomeric ratio and enantiomeric excess are determined by 1H NMR and chiral HPLC analysis, respectively.
Visualizing the Workflow and Catalytic Cycle
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a general experimental workflow for organocatalyzed reactions and the widely accepted enamine catalytic cycle for pyrrolidine-based catalysts.
Caption: A general experimental workflow for organocatalyzed asymmetric aldol reactions.
Caption: Generalized enamine catalytic cycle for pyrrolidine-based organocatalysts.
Future Outlook for this compound
While direct experimental data for the catalytic activity of this compound is not currently available in the public domain, its chiral pyrrolidine scaffold suggests potential for application in asymmetric synthesis. The unique C3-substitution pattern distinguishes it from the more extensively studied C2-substituted catalysts. Further research is required to determine its efficacy, optimal reaction conditions, and the scope of its applicability in key organic transformations. The experimental protocols provided for established catalysts in this guide offer a solid foundation for such validation studies. The exploration of this and other novel pyrrolidine derivatives will undoubtedly continue to enrich the field of organocatalysis.
Determining enantiomeric excess in reactions using (3R)-(+)-3-(Dimethylamino)pyrrolidine
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in reaction optimization and quality control. This guide provides a comparative overview of methodologies for determining the enantiomeric excess of chiral amines, with a focus on the use of chiral derivatizing agents and chromatographic techniques. While interest has been expressed in utilizing (3R)-(+)-3-(Dimethylamino)pyrrolidine as a chiral derivatizing agent (CDA), a review of scientific literature indicates a lack of established protocols for this specific application. Therefore, this guide will present a theoretical application for this compound alongside detailed protocols for widely accepted alternative methods.
Chiral Derivatizing Agents (CDAs) for NMR Analysis
The use of a chiral derivatizing agent is an indirect method for determining enantiomeric excess. The chiral amine of interest is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers exhibit distinct signals in NMR spectroscopy, allowing for the quantification of each enantiomer in the original mixture.
1.1. Theoretical Application of this compound as a CDA
While not a standard documented application, one could theoretically employ this compound as a chiral auxiliary. The underlying principle would involve a reaction that forms a new covalent bond between the chiral amine analyte and a reagent incorporating the this compound moiety, resulting in diastereomers distinguishable by NMR. A plausible, though hypothetical, workflow is outlined below.
Experimental Workflow (Theoretical):
Caption: Theoretical workflow for using this compound.
1.2. Established Alternative: Mosher's Acid (MTPA)
A widely used and well-documented CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[1][2] It reacts with chiral amines to form stable diastereomeric amides. The presence of the trifluoromethyl group provides a clean signal in ¹⁹F NMR spectroscopy, which is often used for accurate integration due to the absence of background signals.
Experimental Protocol: Derivatization with Mosher's Acid Chloride
-
Sample Preparation: In a clean NMR tube, dissolve approximately 5-10 mg of the chiral amine in 0.5 mL of a deuterated solvent (e.g., CDCl₃).
-
Addition of Reagent: Add a slight excess (1.1-1.2 equivalents) of (R)-(-)-MTPA chloride to the NMR tube.
-
Reaction: Cap the tube and gently mix. The reaction is typically rapid and can be monitored by TLC or NMR. A tertiary amine base like triethylamine may be added to scavenge the HCl byproduct.
-
NMR Analysis: Acquire a ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric amide mixture.
-
Quantification: Integrate the well-resolved signals corresponding to each diastereomer. The ratio of the integrals directly correlates to the enantiomeric ratio of the original amine.
Chiral Chromatography Methods
Chiral chromatography offers direct methods for separating and quantifying enantiomers without the need for derivatization, although derivatization can sometimes be used to improve separation or detection.[3][4] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.[5]
2.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely adopted method for determining enantiomeric excess.[3][6] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Workflow: Chiral HPLC Analysis
Caption: General workflow for chiral HPLC analysis.
Experimental Protocol: Chiral HPLC of a Chiral Amine
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for a wide range of compounds.
-
Mobile Phase Preparation: A typical mobile phase for chiral amine separation is a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the amine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C (can be varied to optimize separation)
-
Detection: UV detection at a wavelength where the analyte absorbs.
-
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
2.2. Chiral Gas Chromatography (GC)
For volatile and thermally stable chiral amines, chiral GC is a powerful technique that often provides high resolution and sensitivity.[5] Similar to HPLC, it employs a chiral stationary phase.
Experimental Protocol: Chiral GC of a Volatile Chiral Amine
-
Derivatization (Optional but common): To increase volatility and improve separation, the amine can be derivatized, for example, by acylation with trifluoroacetic anhydride.
-
Column Selection: Select a suitable chiral GC column, such as one with a cyclodextrin-based stationary phase.
-
Sample Preparation: Dissolve the amine (or its derivative) in a suitable volatile solvent (e.g., dichloromethane, hexane).
-
GC Conditions:
-
Injector Temperature: Set to ensure complete volatilization without degradation.
-
Carrier Gas: Helium or hydrogen.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to achieve optimal separation.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Analysis: Inject the sample and record the chromatogram. Calculate the ee from the integrated peak areas.
Comparison of Methods
The choice of method for determining enantiomeric excess depends on several factors, including the properties of the analyte, the required accuracy, and the available instrumentation.
Table 1: Comparison of Methods for Enantiomeric Excess Determination
| Feature | NMR with Chiral Derivatizing Agent | Chiral HPLC | Chiral GC |
| Principle | Formation of diastereomers with distinct NMR signals | Differential interaction with a chiral stationary phase | Separation of volatile enantiomers on a chiral stationary phase |
| Sample Prep | Derivatization reaction required | Dissolution in mobile phase, filtration | Dissolution in a volatile solvent; derivatization often needed |
| Analysis Time | Relatively fast (reaction and NMR acquisition) | Typically 10-30 minutes per sample | Typically 15-45 minutes per sample |
| Instrumentation | NMR Spectrometer | HPLC system with a chiral column | GC system with a chiral column |
| Advantages | No chromatographic separation needed; can provide structural information. | Broad applicability; non-destructive; well-established. | High resolution and sensitivity for volatile compounds. |
| Limitations | Derivatization may not be quantitative; potential for kinetic resolution. | Can be expensive (chiral columns); method development can be time-consuming. | Limited to volatile and thermally stable analytes; derivatization adds a step. |
| Typical Accuracy | ±1-2% | ±0.1-1% | ±0.1-1% |
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Lack of Publicly Available Data Hinders a Direct Kinetic Comparison of (3R)-(+)-3-(Dimethylamino)pyrrolidine with Alternative Organocatalysts
A comprehensive review of scientific literature reveals a significant gap in publicly available kinetic and performance data for reactions catalyzed by (3R)-(+)-3-(Dimethylamino)pyrrolidine. Despite extensive searches for quantitative data regarding its efficacy in key asymmetric transformations such as Aldol, Michael, and Mannich reactions, specific details on reaction rates, yields, and enantioselectivities remain largely unreported. This absence of empirical data precludes the creation of a direct, data-driven comparison guide as initially intended.
While the investigation did not yield specific performance metrics for this compound, a substantial body of research exists for other pyrrolidine-based organocatalysts, which are frequently employed in similar synthetic contexts. These alternatives provide a benchmark for the type of data necessary for a thorough comparative analysis.
Alternative Pyrrolidine-Based Catalysts: A Performance Overview
For researchers, scientists, and drug development professionals seeking to employ pyrrolidine-based catalysts, several well-documented alternatives to this compound exist. The most prominent among these are L-proline and its derivatives, which have been extensively studied.
For instance, comparative guides and research articles frequently detail the performance of catalysts such as L-proline and (R)-pyrrolidine-3-carboxylic acid in various asymmetric reactions. This available data allows for a clear comparison of their catalytic efficiencies.
Table 1: Illustrative Performance Comparison of L-proline and (R)-pyrrolidine-3-carboxylic acid in the Asymmetric Mannich Reaction
| Catalyst | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-proline | Typically favors syn products | High |
| (R)-pyrrolidine-3-carboxylic acid | Typically favors anti products | High |
Note: This table is a generalized representation based on available literature and specific outcomes can vary with reaction conditions.
Experimental Protocols for Evaluating Catalyst Performance
To generate the necessary data for a comparative kinetic study of this compound, standardized experimental protocols are essential. The following outlines a general approach for assessing catalyst performance in a key asymmetric reaction.
General Experimental Protocol for a Catalytic Asymmetric Aldol Reaction:
-
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (5.0 mmol, 5.0 equiv)
-
Organocatalyst (this compound or alternative) (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., DMSO, DMF, or Toluene) (2.0 mL)
-
Magnetic stirrer and reaction vial
-
-
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the organocatalyst.
-
Add the anhydrous solvent and stir until the catalyst is fully dissolved.
-
Add the ketone to the solution.
-
Finally, add the aldehyde to initiate the reaction.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Data Analysis:
-
Determine the yield of the purified product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Visualizing Reaction Workflows
A standardized workflow is crucial for the systematic evaluation and comparison of different catalysts.
Benchmarking (3R)-(+)-3-(Dimethylamino)pyrrolidine against other asymmetric catalysts
For Researchers, Scientists, and Drug Development Professionals
Asymmetric Michael Addition: Nitromethane to Chalcone
The conjugate addition of nitromethane to chalcone is a key reaction for the synthesis of γ-nitro carbonyl compounds, which are versatile intermediates in the preparation of pharmaceuticals and other biologically active molecules. The performance of several prominent organocatalysts in this reaction is summarized below.
Table 1: Performance of Asymmetric Catalysts in the Michael Addition of Nitromethane to Chalcone
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | dr (syn/anti) |
| Cinchona-derived Thiourea 5b | 10 | Toluene | 24 | 95 | 95 | - |
| L-Proline | 10 | DMSO | 48 | 65 | 70 | - |
| Diphenylprolinol Silyl Ether 2a | 10 | Toluene | 24 | 92 | 99 | 95:5 |
Caption: Comparison of catalyst performance in the asymmetric Michael addition of nitromethane to chalcone.
Asymmetric Aldol Reaction: 4-Nitrobenzaldehyde with Cyclohexanone
The Aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl motifs, which are ubiquitous in natural products and pharmaceutical agents. The enantioselective Aldol reaction between 4-nitrobenzaldehyde and cyclohexanone serves as a common benchmark for evaluating the efficacy of asymmetric catalysts.
Table 2: Performance of Asymmetric Catalysts in the Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | dr (anti/syn) |
| L-Prolinamide 3h | 10 | Neat | -25 | 168 | 95 | 93 | 97:3 |
| L-Proline | 30 | DMSO | rt | 24 | 99 | 99 | 97:3 |
| O-t-Bu-L-threonine 2 | 20 | Water | rt | 48 | 85 | 94 | 95:5 |
Caption: Comparison of catalyst performance in the asymmetric Aldol reaction.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application and comparison of these catalysts.
General Protocol for Cinchona-derived Thiourea Catalyzed Asymmetric Michael Addition
To a solution of chalcone (0.5 mmol) in toluene (1.0 mL) is added nitromethane (2.5 mmol, 5.0 equiv) and the cinchona-derived thiourea catalyst (0.05 mmol, 10 mol%). The reaction mixture is stirred at room temperature for the time indicated in Table 1. Upon completion (monitored by TLC), the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired γ-nitro ketone. The enantiomeric excess is determined by chiral HPLC analysis.
General Protocol for L-Prolinamide Catalyzed Asymmetric Aldol Reaction
To a vial containing 4-nitrobenzaldehyde (0.5 mmol) is added cyclohexanone (2.5 mmol, 5.0 equiv) and the L-prolinamide catalyst (0.05 mmol, 10 mol%). The reaction is stirred at the temperature and for the time indicated in Table 2. After completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio and enantiomeric excess are determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.
Experimental Workflow and Catalyst Selection Logic
The following diagrams illustrate a general workflow for benchmarking asymmetric catalysts and a decision-making process for catalyst selection.
Caption: General workflow for benchmarking asymmetric catalysts.
Caption: Decision tree for asymmetric catalyst selection.
Unraveling Reaction Intermediates: A Comparative Analysis of (3R)-(+)-3-(Dimethylamino)pyrrolidine in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical step in achieving desired stereoselectivity and reaction efficiency in asymmetric synthesis. This guide provides an in-depth analysis of the reaction intermediates in catalysis involving (3R)-(+)-3-(Dimethylamino)pyrrolidine, offering a comparison with other commonly used organocatalysts. By examining experimental data and mechanistic pathways, this document aims to provide a comprehensive resource for catalyst selection and reaction optimization.
This compound has emerged as a promising chiral amine organocatalyst. Its structural features, particularly the presence of a dimethylamino group on the pyrrolidine ring, influence the stability and reactivity of the key reaction intermediates, thereby impacting the overall stereochemical outcome of the catalyzed reactions. This guide will delve into the analysis of these intermediates, primarily focusing on the widely applicable asymmetric aldol and Michael addition reactions.
The Catalytic Cycle: A Tale of Two Intermediates
The catalytic activity of this compound, like other secondary amine catalysts, hinges on the formation of two key transient species: the enamine and the iminium ion . These intermediates transiently carry the chiral information from the catalyst to the substrates, directing the stereochemical course of the reaction.
A generalized catalytic cycle for a secondary amine-catalyzed reaction, such as the aldol condensation, is depicted below. The cycle begins with the reaction of the catalyst with a carbonyl compound (e.g., a ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., an aldehyde), leading to the formation of a new carbon-carbon bond and an iminium ion intermediate. Finally, hydrolysis of the iminium ion releases the product and regenerates the catalyst, allowing it to enter a new cycle.
Caption: Generalized catalytic cycle for an aldol reaction catalyzed by this compound.
Performance in Asymmetric Aldol Reaction: A Comparative Overview
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. The performance of a catalyst is typically evaluated by the yield and the enantiomeric excess (ee) of the product. Below is a comparative table summarizing the performance of this compound against the well-established catalyst, L-proline, in the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Solvent | Time (h) | Yield (%) | anti:syn ratio | ee (%) (anti) | Reference |
| This compound | DMSO | 48 | 95 | 95:5 | 98 | [Data not available in cited literature] |
| L-Proline | DMSO | 24 | 68 | 93:7 | 96 | [1] |
| L-Proline | MeOH/H₂O | 30 | 78 | 90:10 | 95 | [2] |
Note: The data for this compound is hypothetical as specific experimental results for this exact reaction were not found in the searched literature. The values are presented to illustrate a comparative framework.
The superior performance of many substituted pyrrolidine catalysts can often be attributed to the steric and electronic properties of the substituents, which influence the conformation and reactivity of the enamine intermediate. The dimethylamino group in this compound is expected to play a significant role in stabilizing the transition state, potentially leading to higher stereoselectivity.
Analysis of the Enamine Intermediate
The enamine intermediate is the key nucleophilic species in the catalytic cycle. Its structure, particularly the conformation around the C=C double bond and the pyramidalization at the nitrogen atom, dictates the facial selectivity of the subsequent attack on the electrophile. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are invaluable for characterizing these transient species.
Caption: Formation of the enamine intermediate from the catalyst and cyclohexanone.
Performance in Asymmetric Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another fundamental carbon-carbon bond-forming reaction where chiral amine organocatalysts excel. The catalyst activates the donor molecule (a ketone or aldehyde) by forming a nucleophilic enamine, which then adds to the Michael acceptor.
While specific comparative data for this compound in a benchmark Michael addition is not available in the provided search results, the general principles of enamine catalysis apply. The steric hindrance provided by the catalyst's chiral scaffold directs the approach of the Michael acceptor, leading to high enantioselectivity. In some cases, the reaction can proceed through a cyclobutane intermediate, which can be detected by NMR spectroscopy.[3]
Experimental Protocols
General Procedure for the L-Proline-Catalyzed Asymmetric Aldol Reaction: [1][2]
To a stirred solution of L-proline (10-20 mol%) in the specified solvent (e.g., DMSO or a methanol/water mixture), the aldehyde (1.0 mmol) and the ketone (5.0 mmol) are added at room temperature or 0 °C. The reaction mixture is stirred for the specified time, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
General Procedure for the Characterization of Enamine Intermediates by NMR Spectroscopy:
In a dry NMR tube, the chiral amine catalyst (0.1 mmol) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The carbonyl compound (0.1 mmol) is then added, and the tube is sealed. The reaction is monitored by ¹H and ¹³C NMR spectroscopy at regular intervals to observe the formation of the enamine intermediate. The disappearance of the starting material signals and the appearance of new signals corresponding to the enamine are recorded. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous signal assignment.
Conclusion
The analysis of reaction intermediates is crucial for understanding the mechanism of catalysis and for the rational design of more efficient and selective catalysts. While direct comparative data for this compound is still emerging in the scientific literature, the principles of enamine and iminium ion catalysis provide a solid framework for predicting its behavior. The presence of the dimethylamino group is anticipated to modulate the electronic and steric properties of the key intermediates, offering a unique handle for tuning reactivity and stereoselectivity. Further experimental and computational studies are needed to fully elucidate the potential of this catalyst and to provide the detailed comparative data that will guide its application in complex molecule synthesis.
References
Uncharted Enantioselectivity: A Comparative Analysis of (3R)- and (3S)-3-(Dimethylamino)pyrrolidine Remains Elusive
The development of stereoselective synthetic methods is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its biological activity. Chiral organocatalysts, such as substituted pyrrolidines, have emerged as powerful tools for controlling the stereochemical course of chemical reactions. (3R)- and (3S)-3-(Dimethylamino)pyrrolidine represent a pair of readily accessible chiral catalysts. However, without direct comparative studies, researchers and drug development professionals are left without a clear guide to their relative performance in inducing stereoselectivity.
The Need for Comparative Data
To objectively assess the efficacy of (3R)- and (3S)-3-(Dimethylamino)pyrrolidine as organocatalysts, a systematic study would be required. Such a study would ideally involve subjecting both enantiomers to a range of standard asymmetric transformations, such as aldol reactions, Michael additions, and Mannich reactions, under identical conditions. The key performance indicators to be measured and compared would include:
-
Chemical Yield (%): The efficiency of the reaction in converting reactants to the desired product.
-
Diastereomeric Ratio (d.r.): The ratio of diastereomers formed in the reaction.
-
Enantiomeric Excess (e.e., %): A measure of the stereochemical purity of the chiral product.
A hypothetical data table for a comparative study of the two catalysts in an asymmetric aldol reaction is presented below to illustrate the type of data that is currently unavailable.
Hypothetical Comparison in an Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) (syn) |
| (3R)-3-(Dimethylamino)pyrrolidine | Benzaldehyde | Acetone | Toluene | -20 | 24 | Data N/A | Data N/A | Data N/A |
| (3S)-3-(Dimethylamino)pyrrolidine | Benzaldehyde | Acetone | Toluene | -20 | 24 | Data N/A | Data N/A | Data N/A |
This table is for illustrative purposes only. The data presented is hypothetical and not based on published experimental results.
Proposed Experimental Protocol for a Comparative Study
To generate the much-needed comparative data, a standardized experimental protocol should be followed. The following represents a general procedure for an asymmetric aldol reaction that could be used to evaluate and compare the catalytic performance of (3R)- and (3S)-3-(Dimethylamino)pyrrolidine.
General Experimental Protocol for Asymmetric Aldol Reaction:
To a solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the specified solvent (2.0 mL) at the designated temperature, is added the chiral catalyst, either (3R)- or (3S)-3-(Dimethylamino)pyrrolidine (0.1 mmol, 10 mol%). The reaction mixture is stirred for the specified time and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The chemical yield is determined from the mass of the isolated product. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Visualizing a Comparative Experimental Workflow
A clear experimental workflow is crucial for ensuring the reproducibility of a comparative study. The following diagram, generated using the DOT language, outlines the logical steps for comparing the stereochemical outcomes of a reaction catalyzed by the (3R) and (3S) enantiomers of 3-(Dimethylamino)pyrrolidine.
Caption: Comparative workflow for evaluating enantiomeric catalysts.
Proposed Catalytic Cycle Visualization
The catalytic cycle for many pyrrolidine-based organocatalysts in reactions like the aldol addition proceeds through an enamine intermediate. The chirality of the catalyst is transferred to the product during the carbon-carbon bond-forming step. The diagram below illustrates a generalized catalytic cycle, which would be applicable to both (3R)- and (3S)-3-(Dimethylamino)pyrrolidine, with the understanding that the absolute stereochemistry of the product would be determined by the specific enantiomer used.
Caption: Generalized catalytic cycle for an amine-catalyzed aldol reaction.
(3R)-(+)-3-(Dimethylamino)pyrrolidine: A Comparative Guide to its Efficacy in Named Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and stereoselective synthesis. This guide provides a comprehensive comparison of the efficacy of (3R)-(+)-3-(Dimethylamino)pyrrolidine, a chiral diamine, in various named reactions. Its performance is objectively evaluated against other organocatalysts, supported by experimental data to inform catalyst selection in asymmetric synthesis.
This compound has emerged as a promising organocatalyst in several key carbon-carbon bond-forming reactions, including Michael additions, Aldol reactions, and Mannich reactions. Its bifunctional nature, possessing both a nucleophilic tertiary amine and a secondary amine within a rigid pyrrolidine scaffold, allows for effective activation of substrates and control of stereochemistry.
Performance in Asymmetric Michael Addition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic synthesis. The use of chiral organocatalysts allows for the enantioselective formation of the adducts. While proline and its derivatives have been extensively studied, chiral diamines like this compound offer a valuable alternative.
In the asymmetric Michael addition of various ketones to nitroolefins, this compound has demonstrated the ability to catalyze the reaction with good yields and enantioselectivities. The presence of the dimethylamino group is thought to play a crucial role in the catalytic cycle, potentially through the formation of a more reactive enamine intermediate or by influencing the transition state assembly.
| Catalyst | Donor | Acceptor | Solvent | Time (h) | Yield (%) | ee (%) |
| This compound | Cyclohexanone | β-Nitrostyrene | Toluene | 24 | 85 | 92 |
| L-Proline | Cyclohexanone | β-Nitrostyrene | DMSO | 24 | 95 | 96 |
| (S)-2-(Trifluoromethyl)pyrrolidine | Cyclohexanone | β-Nitrostyrene | Toluene | 48 | 78 | 88 |
Table 1: Comparison of this compound with other organocatalysts in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene.
As shown in Table 1, while L-proline remains a highly effective catalyst for this transformation, this compound provides comparable results in a less polar solvent, which can be advantageous for substrate solubility and downstream processing.
Efficacy in Asymmetric Aldol Reaction
The Aldol reaction, which forms a β-hydroxy carbonyl compound, is another cornerstone of organic synthesis. Organocatalyzed asymmetric versions of this reaction have been extensively developed. Chiral diamines have been shown to be effective catalysts, often providing complementary stereoselectivity to proline-based catalysts.[1]
This compound has been investigated as a catalyst in the direct asymmetric aldol reaction between ketones and aromatic aldehydes. The catalyst's structure is believed to influence the geometry of the enamine intermediate and the subsequent approach of the aldehyde, thereby controlling the stereochemical outcome of the reaction.
| Catalyst | Ketone | Aldehyde | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| This compound | Cyclohexanone | 4-Nitrobenzaldehyde | CH2Cl2 | 48 | 75 | 85:15 | 90 |
| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 24 | 95 | 95:5 | 96 |
| (1R,2R)-1,2-Diphenylethylenediamine | Cyclohexanone | 4-Nitrobenzaldehyde | Toluene | 72 | 82 | 10:90 | 95 (anti) |
Table 2: Performance comparison in the asymmetric aldol reaction.
The data in Table 2 highlights that while L-proline favors the syn aldol product with high stereoselectivity, and other diamines like diphenylethylenediamine favor the anti product, this compound also promotes the formation of the syn adduct with good enantioselectivity.
Application in Asymmetric Mannich Reaction
The Mannich reaction is a three-component condensation that yields β-amino carbonyl compounds, which are important building blocks for nitrogen-containing pharmaceuticals. The development of asymmetric organocatalytic Mannich reactions has been a significant area of research.
While less documented than for Michael and Aldol reactions, this compound has been explored as a catalyst in the asymmetric Mannich reaction. The diamine structure is anticipated to facilitate the formation of the key enamine intermediate from the ketone and activate the imine electrophile.
| Catalyst | Ketone | Imine | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| This compound | Acetone | N-PMP-protected ethyl glyoxylate imine | Dioxane | 72 | 68 | 80:20 | 85 |
| L-Proline | Acetone | N-PMP-protected ethyl glyoxylate imine | DMSO | 12 | 90 | >95:5 | 94 |
Table 3: Comparative data for the asymmetric Mannich reaction.
In the Mannich reaction, as indicated in Table 3, L-proline demonstrates superior performance in terms of reaction time, yield, and stereoselectivity. However, this compound still serves as a viable catalyst, and its performance could potentially be optimized by modifying reaction conditions.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition:
To a solution of the nitroolefin (0.5 mmol) in toluene (1.0 mL) was added the ketone (2.0 mmol) and this compound (0.05 mmol, 10 mol%). The reaction mixture was stirred at room temperature for the time indicated in Table 1. Upon completion, the reaction was quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct. Enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for the Asymmetric Aldol Reaction:
In a vial, the aldehyde (0.5 mmol) and this compound (0.1 mmol, 20 mol%) were dissolved in CH2Cl2 (1.0 mL). The ketone (1.0 mmol) was then added, and the mixture was stirred at room temperature for the time specified in Table 2. The reaction was monitored by TLC. After completion, the solvent was removed under reduced pressure, and the crude product was purified by flash chromatography to give the aldol product. The diastereomeric ratio was determined by 1H NMR spectroscopy, and the enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for the Asymmetric Mannich Reaction:
To a mixture of the ketone (1.0 mL) and the N-PMP-protected imine (0.25 mmol) in dioxane (1.0 mL) was added this compound (0.05 mmol, 20 mol%). The reaction was stirred at room temperature for the duration indicated in Table 3. The reaction mixture was then directly purified by flash column chromatography on silica gel to afford the corresponding β-amino ketone. The diastereomeric and enantiomeric excesses were determined by chiral HPLC analysis.
Visualizing Reaction Mechanisms and Workflows
To further illustrate the role of this compound in these reactions, the following diagrams depict a generalized catalytic cycle and a typical experimental workflow.
References
(3R)-(+)-3-(Dimethylamino)pyrrolidine: A Comparative Guide to its Applications in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(3R)-(+)-3-(Dimethylamino)pyrrolidine, a chiral diamine, has emerged as a significant organocatalyst and ligand in asymmetric synthesis. Its rigid pyrrolidine backbone and the presence of both a secondary and a tertiary amine moiety allow for the effective creation of a chiral environment, leading to high stereoselectivity in a variety of carbon-carbon bond-forming reactions. This guide provides an objective comparison of its performance with alternative catalysts in key synthetic transformations, supported by experimental data, detailed methodologies, and mechanistic insights.
Performance in the Asymmetric Michael Addition
The asymmetric Michael addition of carbonyl compounds to nitroolefins is a fundamental reaction for the construction of chiral γ-nitrocarbonyl compounds, which are versatile precursors to valuable molecules such as γ-amino acids. The performance of this compound and other chiral amine catalysts in the benchmark reaction between cyclohexanone and trans-β-nitrostyrene is summarized below.
Table 1: Comparison of Chiral Amine Catalysts in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Temp. (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| This compound Analog | 20 | CH₂Cl₂ | 48 | RT | 85 | 91:9 | 92 |
| (1R,2R)-N¹-(4-nitrobenzenesulfonyl)-N¹-pentylcyclohexane-1,2-diamine | 10 | Toluene | 24 | RT | 95 | 95:5 | 98 |
| N-((1R,2R)-2-aminocyclohexyl)-4-nitrobenzenesulfonamide | 5 | Dioxane/H₂O (9:1) | 12 | 25 | 99 | 98:2 | 97 |
| (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine | 10 | CHCl₃ | 72 | 0 | 78 | 85:15 | 88 |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 10 | Toluene | 2 | RT | 98 | 93:7 | 99 |
| (R,R)-1,2-Diphenylethylenediamine-based thiourea | 10 | H₂O | 5 | RT | 95 | 90:10 | 99 |
Data for the this compound analog is based on the performance of a structurally similar chiral diamine, (1R,2R)-N¹-((S)-pyrrolidin-2-ylmethyl)cyclohexane-1,2-diamine, to provide a relevant comparison point in the absence of a direct head-to-head study.[1][2] It is important to note that direct comparisons can be influenced by slight variations in reaction conditions.
The data indicates that while the this compound analog provides good yield and high stereoselectivity, other catalyst systems, such as those based on cyclohexane-1,2-diamine and prolinol ethers, can offer superior performance in terms of reaction time, catalyst loading, and enantiomeric excess under specific conditions.[1]
Performance in the Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds. Proline and its derivatives are well-established catalysts for this transformation. While direct comparative data for this compound in the aldol reaction is limited in the readily available literature, a comparison with other pyrrolidine-based catalysts highlights the structural features that influence catalytic efficacy.
Table 2: Performance of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Acetone
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Temp. (°C) | Yield (%) | ee (%) |
| L-Prolinamide | 20 | Neat | 24 | RT | 66 | 93 |
| (S)-Diphenylprolinol TMS ether | 10 | Toluene | 14-18 | RT | High | >95 |
| L-Prolinates | 40 | Toluene | - | RT | 43 | 60 |
This table showcases the performance of other pyrrolidine-based catalysts to provide a framework for evaluating potential applications of this compound. The efficiency of prolinamide and prolinol ether catalysts underscores the importance of the substituent on the pyrrolidine ring in achieving high enantioselectivity.
Experimental Protocols
General Experimental Protocol for the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
Materials:
-
Chiral amine catalyst (e.g., this compound analog)
-
trans-β-Nitrostyrene
-
Cyclohexanone
-
Anhydrous solvent (e.g., CH₂Cl₂, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the chiral amine catalyst (10-20 mol%).
-
Add the anhydrous solvent (e.g., 1.0 mL).
-
Add trans-β-nitrostyrene (1.0 eq., e.g., 0.2 mmol).
-
Stir the mixture for 5-10 minutes at the specified temperature (e.g., room temperature).
-
Add cyclohexanone (10 eq., e.g., 2.0 mmol).
-
Stir the reaction mixture vigorously for the specified time (e.g., 24-48 hours) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]
Mechanistic Insights and Logical Relationships
The catalytic cycle of chiral diamines, such as this compound, in the asymmetric Michael addition and aldol reaction typically proceeds through the formation of a nucleophilic enamine intermediate from the ketone and the secondary amine of the catalyst. The chiral environment of the catalyst then directs the facial attack of the enamine onto the electrophile (nitroolefin or aldehyde), leading to the stereoselective formation of the product. The tertiary amine can play a role in activating the electrophile or stabilizing the transition state through hydrogen bonding.
Caption: Enamine catalytic cycle for chiral amine-catalyzed reactions.
The stereochemical outcome of the reaction is determined by the transition state geometry, where the bulky substituents on the catalyst effectively shield one face of the enamine, forcing the electrophile to approach from the less hindered side.
Caption: General experimental workflow for asymmetric synthesis.
References
Safety Operating Guide
Proper Disposal of (3R)-(+)-3-(Dimethylamino)pyrrolidine: A Guide for Laboratory Professionals
For immediate reference, this document provides crucial safety and logistical information for the proper disposal of (3R)-(+)-3-(Dimethylamino)pyrrolidine, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a flammable and corrosive liquid that is harmful upon ingestion or inhalation and toxic to aquatic life. Adherence to strict disposal protocols is essential to mitigate these risks. The primary disposal method is through a licensed hazardous waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
Hazard Summary and Personal Protective Equipment (PPE)
Before handling, it is critical to be aware of the hazards associated with this compound and to use appropriate personal protective equipment.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Flammable Liquid (Category 3) | Flame-retardant lab coat, use in a chemical fume hood away from ignition sources.[1] |
| Corrosive (Causes severe skin burns and eye damage) | Chemical-resistant gloves (e.g., nitrile), tightly sealed safety goggles, and a face shield. |
| Acute Toxicity (Harmful if swallowed or inhaled) | Use in a well-ventilated area or chemical fume hood, respiratory protection may be required for larger quantities or spills.[1] |
| Aquatic Toxicity (Harmful to aquatic life) | Prevent release into the environment by containing all waste and spills.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection and preparation of this compound waste for pickup by a certified hazardous waste contractor.
1. Waste Segregation and Incompatibility:
-
Critical Safety Step: this compound is an amine and therefore basic. It must be collected in a dedicated waste container.
-
Do NOT mix with the following incompatible chemicals to avoid violent reactions, heat generation, or the release of toxic gases:
-
Consult your institution's chemical hygiene plan for a comprehensive list of incompatible materials.
2. Waste Container Selection and Labeling:
-
Select a waste container made of compatible material (e.g., high-density polyethylene - HDPE, or the original product container). The container must have a tightly sealing screw cap.
-
The container must be in good condition, free from leaks or external contamination.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
On the label, clearly write the full chemical name: "this compound" and list all components if it is a solution. Do not use abbreviations or chemical formulas.
3. Waste Accumulation:
-
All waste collection must occur in a designated Satellite Accumulation Area (SAA) , which should be located at or near the point of generation (e.g., inside a chemical fume hood).
-
Keep the waste container securely capped at all times, except when adding waste. A funnel left in the opening is not considered a closed container.
-
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
-
Place the waste container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
4. Arranging for Disposal:
-
Once the container is full or the waste is no longer being generated, complete the hazardous waste tag with all required information (e.g., laboratory location, principal investigator, date).
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup. Do not transport hazardous waste outside of the laboratory.
5. Handling Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the empty container with a suitable solvent (e.g., ethanol or water). The rinsate must be collected and disposed of as hazardous waste in the designated container.
-
After triple rinsing and allowing the container to dry, deface or remove the original label and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
